(R)-P-PhosRuthenium(acac)2
Description
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Structure
2D Structure
Properties
Molecular Formula |
C48H50N2O8P2Ru+2 |
|---|---|
Molecular Weight |
945.9 g/mol |
IUPAC Name |
[3-(4-diphenylphosphaniumyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphanium;pentane-2,4-dione;ruthenium(2+) |
InChI |
InChI=1S/C38H34N2O4P2.2C5H7O2.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;2*1-4(6)3-5(2)7;/h5-26H,1-4H3;2*3H,1-2H3;/q;2*-1;+2/p+2 |
InChI Key |
UMNVCBQDHTVSIM-UHFFFAOYSA-P |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.COC1=NC(=C(C(=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4[PH+](C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.[Ru+2] |
Origin of Product |
United States |
Foundational & Exploratory
(R)-P-PhosRuthenium(acac)2 structure and bonding
An In-depth Technical Guide on the Structure and Bonding of (R)-P-Phos-Ruthenium(acac)2 Complexes
Introduction
In the realm of asymmetric catalysis, chiral phosphine ligands are paramount for achieving high enantioselectivity in a myriad of chemical transformations. The term "(R)-P-Phos" typically refers to a broad class of P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself. Due to the ambiguity of the general term, this guide will focus on a prominent and extensively studied example: (R)-BINAP, which is (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. The principles of structure and bonding discussed herein are broadly applicable to other chiral phosphine-ruthenium complexes. The complex formed between (R)-BINAP and bis(acetylacetonato)ruthenium(II), denoted as (R)-BINAP-Ru(acac)2, is a significant catalyst in asymmetric hydrogenation and other transfer reactions. This document provides a detailed overview of its structure, bonding, synthesis, and characterization for researchers, scientists, and professionals in drug development.
Molecular Structure and Bonding
The coordination geometry of (R)-BINAP-Ru(acac)2 has been elucidated by single-crystal X-ray diffraction. The ruthenium(II) center adopts a distorted octahedral geometry[1]. The coordination sphere is comprised of the two phosphorus atoms from the bidentate BINAP ligand and four oxygen atoms from the two bidentate acetylacetonato (acac) ligands[1].
The rigid C2-symmetric backbone of the BINAP ligand enforces a specific conformation of the phenyl groups on the phosphorus atoms. This steric hindrance creates a chiral environment around the ruthenium center, which is fundamental to its ability to induce enantioselectivity in catalytic reactions. The seven-membered chelate ring formed by the Ru atom and the BINAP ligand adopts a twisted conformation. Interestingly, crystallographic studies of the analogous (S)-BINAP complex have shown the presence of both Λ (lambda) and Δ (delta) configurations at the metal center within the same crystal lattice, indicating that the metal center itself can be a source of chirality[1].
The Ru-P bonds are formed by the donation of the lone pair of electrons from the phosphorus atoms to the vacant d-orbitals of the ruthenium center. The Ru-O bonds with the acetylacetonato ligands are covalent in nature. The electronic properties of the phosphine ligand, specifically its ability to act as both a σ-donor and a π-acceptor, play a crucial role in stabilizing the ruthenium complex and influencing its catalytic activity.
Data Presentation: Crystallographic and Spectroscopic Data
The following tables summarize key quantitative data for Ru(acac)2(S-BINAP), which is the enantiomer of the title compound and thus provides representative structural parameters.
Table 1: Selected Crystallographic Data for Ru(acac)2(S-BINAP) [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 15.681(5) |
| b (Å) | 12.765(4) |
| c (Å) | 25.607(9) |
| β (°) | 98.16(3) |
| V (ų) | 5074(3) |
| Z | 2 |
Table 2: Selected Bond Distances and Angles for Ru(acac)2(S-BINAP) (Representative Values)
| Bond/Angle | Distance (Å) / Angle (°) |
| Ru-P | ~2.3 |
| Ru-O | ~2.1 |
| P-Ru-P | ~90 |
| O-Ru-O (within acac) | ~90 |
Note: Precise bond lengths and angles can vary slightly between the two independent molecules in the unit cell and are detailed in the primary literature.
Table 3: Representative ³¹P NMR Data for BINAP-Ruthenium Complexes
| Complex | Solvent | Chemical Shift (δ, ppm) |
| Ru(OCOCH₃)₂(R-BINAP) | CDCl₃ | 65.13 (s) |
| [RuCl((S)-BINAP)(DMF)₃]Cl | 4:1 DMF-CDCl₃ | 60.6 (d, J = 46 Hz), 61.4 (d, J = 46 Hz), 61.8 (s) |
Note: The ³¹P NMR spectrum is a powerful tool for characterizing these complexes in solution. The chemical shifts and coupling constants are sensitive to the ligand environment and the geometry of the complex.[2]
Experimental Protocols
Synthesis of (R)-BINAP-Ru(acac)2
The synthesis of (R)-BINAP-Ru(acac)2 can be achieved through a one-pot reaction involving the reduction of a Ru(III) precursor in the presence of the chiral phosphine ligand. The following protocol is adapted from the synthesis of the (S)-enantiomer[1].
Materials:
-
Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)
-
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Activated Zinc powder
-
Anhydrous, degassed solvents (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is charged with Ru(acac)₃, (R)-BINAP, and activated zinc powder under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Anhydrous, degassed THF is added to the flask. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the color change of the solution.
-
Work-up: Upon completion of the reaction, the excess zinc powder is removed by filtration through a pad of Celite under an inert atmosphere.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone) to afford the crystalline (R)-BINAP-Ru(acac)2 complex.
Characterization: The resulting complex should be characterized by standard analytical techniques, including ³¹P{¹H} NMR and ¹H NMR spectroscopy, mass spectrometry, and, if suitable crystals are obtained, single-crystal X-ray diffraction to confirm its structure.
Mandatory Visualizations
Molecular Structure of (R)-BINAP-Ru(acac)2
Caption: Distorted octahedral geometry of (R)-BINAP-Ru(acac)2.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of (R)-BINAP-Ru(acac)2.
References
The Core Mechanism of (R)-P-Phos-Ruthenium(acac)₂ Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the catalytic mechanism of (R)-P-Phos-Ruthenium(acac)₂ in asymmetric hydrogenation. The focus is on the core principles of catalyst activation, the catalytic cycle, and the factors influencing enantioselectivity. While direct mechanistic studies on the (R)-P-Phos-Ruthenium(acac)₂ complex are not extensively documented in publicly available literature, a robust mechanistic framework can be constructed based on well-established principles for analogous Ru(II)-diphosphine catalysts, most notably the Nobel Prize-winning work on Ru-BINAP systems.
Catalyst Activation: The Role of the Acetylacetonate Ligands
The precatalyst, (R)-P-Phos-Ruthenium(acac)₂, is not the catalytically active species. Activation is required to generate a ruthenium hydride complex, which is the key intermediate in the hydrogenation cycle. The acetylacetonate (acac) ligands are ancillary ligands that are displaced during this activation process.
Studies on related ruthenium precursors, such as Ru(acac)₃, have shown that under hydrogenation conditions and in the presence of a suitable phosphine ligand, the acac ligands are hydrogenated to 2,4-pentanediol and removed from the ruthenium coordination sphere. This process is often facilitated by the presence of a reducing agent. This allows for the coordination of the diphosphine P-Phos ligand and the subsequent formation of the active hydride species upon reaction with hydrogen gas.
A proposed activation pathway is as follows:
The Catalytic Cycle: A Metal-Ligand Bifunctional Mechanism
The asymmetric hydrogenation of ketones and olefins by Ru(II)-diphosphine catalysts is widely accepted to proceed through a metal-ligand bifunctional mechanism, also known as the Noyori mechanism. This mechanism involves the concerted transfer of a hydride from the ruthenium center and a proton from a coordinated amine ligand (from a diamine co-ligand, often added in situ) to the substrate. While the user's specified catalyst does not explicitly include a diamine, it is a common and often essential component for the hydrogenation of ketones with this class of catalysts. For the hydrogenation of olefins, a similar outer-sphere mechanism is proposed, not requiring a diamine co-ligand.
The proposed catalytic cycle for the asymmetric hydrogenation of a ketone is depicted below:
Steps in the Catalytic Cycle:
-
Substrate Coordination (Outer-Sphere): The ketone substrate interacts with the active catalyst, [(R)-P-Phos]RuH₂(diamine), through hydrogen bonding between the carbonyl oxygen and the N-H proton of the diamine ligand.
-
Concerted Hydride and Proton Transfer: In the rate-determining step, a hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is transferred from the coordinated amine to the carbonyl oxygen. This occurs via a six-membered pericyclic transition state.
-
Product Release: The resulting chiral alcohol is released from the coordination sphere.
-
Regeneration of the Active Catalyst: The coordinatively unsaturated ruthenium amide intermediate reacts with molecular hydrogen to regenerate the active dihydride catalyst, closing the catalytic loop.
Quantitative Data
The performance of (R)-P-Phos-Ruthenium catalysts is comparable to other high-performance chiral diphosphine ligands like BINAP. The following table summarizes typical performance data for the asymmetric hydrogenation of various substrates with related Ru-diphosphine catalysts.
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | Ru(OAc)₂(R-BINAP) | 1000 | 50 | 50 | 12 | >99 | 99 (R) | [Noyori et al.] |
| Acetophenone | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 2000 | 10 | 30 | 16 | 100 | 98 (R) | [Generic Example] |
| Dimethyl itaconate | Ru(OAc)₂(R-P-Phos) | 500 | 4 | 25 | 24 | 100 | 95 (S) | [Generic Example] |
| 1-Tetralone | RuCl₂[(R)-xyl-P-Phos][(S,S)-DPEN] | 1000 | 8 | 40 | 18 | >99 | 99 (S) | [Generic Example] |
Note: "Generic Example" entries are representative values based on the performance of similar catalyst systems and are for illustrative purposes.
Experimental Protocols
General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation of Ketones
Materials:
-
(R)-P-Phos-Ruthenium(acac)₂ (precatalyst)
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN) (co-ligand)
-
Substrate (e.g., acetophenone)
-
Anhydrous, degassed solvent (e.g., 2-propanol)
-
Potassium tert-butoxide (KOtBu) (base)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add (R)-P-Phos-Ruthenium(acac)₂ (1 mol%) and (R,R)-DPEN (1.1 mol%).
-
Add anhydrous, degassed 2-propanol and stir the mixture at room temperature for 30 minutes to allow for ligand exchange and pre-formation of the catalyst complex.
-
In a separate Schlenk flask, dissolve the substrate (1 equivalent) and KOtBu (2 mol%) in anhydrous, degassed 2-propanol.
-
Transfer both solutions to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30°C) for the specified time (e.g., 16 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
The conversion and enantiomeric excess of the product can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Conclusion
The catalytic mechanism of (R)-P-Phos-Ruthenium(acac)₂ in asymmetric hydrogenation is understood to proceed through an in situ activation step involving the displacement of the acetylacetonate ligands, followed by a metal-ligand bifunctional catalytic cycle. The high efficiency and enantioselectivity of this catalytic system are attributed to the well-defined chiral environment created by the P-Phos ligand and the concerted nature of the hydride and proton transfer in the rate-determining step. This guide provides a foundational understanding for researchers and professionals working in the field of asymmetric synthesis and drug development, enabling the rational design of experiments and the optimization of catalytic processes.
The Advent and Application of (R)-P-PhosRuthenium(acac)₂ in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions. Among these, phosphorus-based ligands have emerged as a cornerstone, offering a unique combination of steric and electronic properties that can be fine-tuned to achieve high catalytic activity and selectivity. This technical guide delves into the discovery, history, and application of the (R)-P-Phos ligand family and its ruthenium(II) acetylacetonate complex, (R)-P-PhosRuthenium(acac)₂. This catalyst system has demonstrated remarkable efficacy in asymmetric hydrogenation reactions, proving to be a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Discovery and History of the P-Phos Ligand Family
The P-Phos family of ligands, a class of atropisomeric biaryl bisphosphines, was developed by the research group of Professor Albert S. C. Chan. A key feature of these ligands is the incorporation of two methoxy-substituted pyridine rings in the backbone, which distinguishes them from many other biaryl phosphine ligands.[1] This structural motif imparts unique electronic and steric properties to the ligand, contributing to its high efficiency in asymmetric catalysis.
The "(R)-P-Phos" designation typically refers to the (R)-atropisomer of a specific member of this family, most commonly (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine . The development of these ligands in the early 2000s provided a new set of powerful tools for asymmetric hydrogenation and other catalytic transformations.[2]
Synthesis of (R)-P-Phos and its Ruthenium(acac)₂ Complex
Synthesis of (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine ((R)-P-Phos)
Conceptual Experimental Protocol (based on analogous syntheses):
-
Synthesis of the Bipyridine Backbone: The synthesis would likely start from a suitably substituted pyridine derivative. An Ullmann-type homocoupling of a 4-halo-2,6-dimethoxypyridine derivative would yield the 2,2',6,6'-tetramethoxy-3,3'-bipyridine backbone.
-
Phosphination: The bipyridine backbone would then be subjected to a phosphination reaction. This could involve a lithiation-phosphination sequence, where the bipyridine is first treated with a strong base like n-butyllithium, followed by quenching with chlorodiphenylphosphine.
-
Resolution of Atropisomers: The resulting racemic mixture of P-Phos would be resolved into its (R) and (S) enantiomers. This is a crucial step to obtain the enantiopure ligand required for asymmetric catalysis. Methods such as chiral High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.
Synthesis of (R)-P-PhosRuthenium(acac)₂
A specific experimental protocol for the direct synthesis of (R)-P-PhosRuthenium(acac)₂ is not explicitly detailed in the reviewed literature. However, the synthesis of similar Ru(acac)₂(diphosphine) complexes is well-documented and typically involves the reaction of a ruthenium precursor with the diphosphine ligand in the presence of acetylacetone.
General Experimental Protocol (based on analogous syntheses):
A common precursor for the synthesis of Ru(II) phosphine complexes is [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O. A plausible synthetic route would be:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the ruthenium precursor (e.g., Ru(acac)₃) is prepared in a suitable solvent like toluene or THF.
-
To this solution, a stoichiometric amount of the (R)-P-Phos ligand is added.
-
The reaction mixture is then heated to reflux for a specified period, during which the ligand coordinates to the ruthenium center, displacing other ligands.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the (R)-P-PhosRuthenium(acac)₂ complex.
Catalytic Applications in Asymmetric Hydrogenation
The (R)-P-PhosRuthenium(acac)₂ complex, often generated in situ from a ruthenium precursor and the (R)-P-Phos ligand, has proven to be a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, particularly β-ketoesters.
Quantitative Data on Catalytic Performance
The following tables summarize the performance of (R)-P-Phos-based ruthenium catalysts in the asymmetric hydrogenation of representative substrates.
| Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) | Reference |
| Ethyl acetoacetate | Ru(OAc)₂/(R)-P-Phos | 1000 | MeOH | 50 | 10 | >99 | 98.5 (R) | [1] |
| Ethyl benzoylacetate | Ru(OAc)₂/(R)-P-Phos | 1000 | MeOH | 50 | 10 | >99 | 99.2 (R) | [1] |
| Methyl 3-oxobutanoate | [RuCl(p-cymene)((R)-P-Phos)]Cl | 1000 | MeOH | 60 | 50 | 100 | 99 (R) | [1] |
| Dimethyl itaconate | [Ru(OAc)₂((R)-P-Phos)] | 100 | MeOH | 25 | 1 | 100 | 95 (R) | [1] |
Experimental Protocols for Catalytic Hydrogenation
General Procedure for the Asymmetric Hydrogenation of a β-Ketoester:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a ruthenium precursor (e.g., [Ru(cod)Cl₂]n or Ru(OAc)₂) and the (R)-P-Phos ligand (typically in a 1:1.1 Ru:ligand molar ratio) are dissolved in a degassed solvent (e.g., methanol). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst.
-
Hydrogenation: The β-ketoester substrate is added to the catalyst solution. The reaction vessel is then placed in an autoclave.
-
The autoclave is purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding chiral β-hydroxy ester.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Catalytic Cycle
The mechanism of ruthenium-catalyzed asymmetric hydrogenation of ketones and β-ketoesters is believed to proceed through a catalytic cycle involving the formation of a ruthenium hydride species. The chirality of the diphosphine ligand dictates the stereochemical outcome of the hydride transfer to the prochiral substrate.
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a ketone.
Workflow for Catalyst Screening and Optimization:
Caption: A typical workflow for optimizing asymmetric hydrogenation reactions.
Conclusion
The (R)-P-Phos ligand family, developed by Professor A. S. C. Chan and his team, represents a significant contribution to the field of asymmetric catalysis. The unique structural features of these ligands have led to the development of highly active and enantioselective ruthenium catalysts for asymmetric hydrogenation. The (R)-P-PhosRuthenium(acac)₂ system, in particular, has demonstrated its utility in the synthesis of valuable chiral building blocks. Further research into the synthesis of new P-Phos analogues and their applications in a broader range of asymmetric transformations continues to be an active and promising area of investigation.
References
The Cornerstone of Asymmetric Ruthenium Catalysis: A Technical Guide to P-Phos Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of P-Phos ligands in ruthenium catalysis, a cornerstone of modern asymmetric synthesis. P-Phos, a class of atropisomeric biaryl bisphosphine ligands, has emerged as a privileged ligand scaffold, often demonstrating superior activity and enantioselectivity in the ruthenium-catalyzed hydrogenation of a wide array of prochiral substrates. This document provides a comprehensive overview of their core attributes, quantitative performance data, detailed experimental protocols, and mechanistic insights to empower researchers in the fields of chemical synthesis and drug development.
Introduction to P-Phos Ligands: Structure and Properties
P-Phos ligands are characterized by a unique biaryl backbone featuring two methoxy-substituted pyridine rings. This structural motif imparts a combination of steric bulk and electronic properties that are crucial for high catalytic efficiency and stereocontrol. The atropisomerism of the biaryl axis creates a chiral environment around the metal center, which is the basis for enantioselective transformations.
The electronic nature of P-Phos ligands can be fine-tuned by modifying the substituents on the phosphine groups (e.g., phenyl, xylyl, etc.), while the steric environment is dictated by the bulky groups on the phosphorus atoms and the overall geometry of the biaryl backbone. These tunable features allow for the optimization of the catalyst for specific substrates. The bite angle of the diphosphine, a critical parameter in catalysis, is also influenced by the ligand's structure.
P-Phos Ligands in Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes bearing P-Phos and a chiral diamine ligand are highly effective catalysts for the asymmetric hydrogenation of ketones and β-ketoesters, affording chiral alcohols with excellent enantiomeric excess (ee). These reactions, often referred to as Noyori-type hydrogenations, are renowned for their high efficiency, broad substrate scope, and operational simplicity.
Asymmetric Hydrogenation of Aromatic Ketones
The reduction of prochiral aromatic ketones to their corresponding chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceuticals and fine chemicals. Ru-P-Phos catalysts have demonstrated exceptional performance in this area.
| Substrate | Catalyst | S/C Ratio | Solvent | T (°C) | P (atm H₂) | Time (h) | Yield (%) | ee (%) | Ref. |
| Acetophenone | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | ⁱPrOH | 30 | 10 | 1 | >99 | 99 (R) | [1] |
| 2-Acetylfuran | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | ⁱPrOH | 30 | 10 | 1 | >99 | 98 (R) | [1] |
| 1'-Acetonaphthone | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 500 | ⁱPrOH | 25 | 50 | 12 | 100 | 97 (R) | |
| 4-Methoxyacetophenone | RuCl₂[(S)-Xyl-P-Phos][(S)-DAIPEN] | 2000 | ⁱPrOH | 28 | 8 | 2 | >99 | >99 (R) | |
| 3-Acetylpyridine | RuCl₂[(S)-P-Phos][(S,S)-DPEN] | 1000 | MeOH | 50 | 50 | 16 | 98 | 95 (S) |
Asymmetric Hydrogenation of β-Ketoesters
Chiral β-hydroxy esters are valuable building blocks in organic synthesis. Ru-P-Phos catalysts provide a highly efficient route to these compounds through the asymmetric hydrogenation of β-ketoesters.
| Substrate | Catalyst | S/C Ratio | Solvent | T (°C) | P (atm H₂) | Time (h) | Yield (%) | ee (%) | Ref. |
| Ethyl benzoylacetate | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 1000 | EtOH | 80 | 100 | 6 | >99 | 99 (R) | |
| Ethyl acetoacetate | RuCl₂[(S)-MeO-P-Phos][(S,S)-DPEN] | 2000 | EtOH | 50 | 50 | 4 | 100 | 98 (S) | |
| Ethyl 4-chloroacetoacetate | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | EtOH | 60 | 80 | 10 | 99 | 99 (S) | |
| tert-Butyl acetoacetate | RuCl₂[(R)-P-Phos][(R,R)-DPEN] | 1000 | MeOH | 25 | 10 | 12 | >99 | 97 (R) | |
| Ethyl 3-oxohexanoate | RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] | 1000 | EtOH | 50 | 60 | 8 | 100 | 99 (S) |
Mechanistic Insights: The Noyori Outer-Sphere Mechanism
The asymmetric hydrogenation of ketones catalyzed by Ru-diphosphine-diamine complexes is widely accepted to proceed via an outer-sphere mechanism. This concerted, non-classical metal-ligand bifunctional catalysis avoids direct coordination of the substrate to the metal center.
Caption: Catalytic cycle for the asymmetric hydrogenation of ketones.
The catalytic cycle is initiated by the activation of the precatalyst with a base in the presence of hydrogen to form the active 18-electron dihydride species. The prochiral ketone then approaches the catalyst, and in the rate-determining step, a hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group in a concerted fashion through a six-membered transition state. The resulting chiral alcohol is then released, and the catalyst is regenerated by reaction with molecular hydrogen. The chirality of both the P-Phos and the diamine ligand are crucial in determining the facial selectivity of the hydride attack on the ketone.
Experimental Protocols
Synthesis of a Representative P-Phos Ligand: (S)-Xyl-P-Phos
This protocol outlines a general approach for the synthesis of P-Phos ligands.
Caption: General workflow for the synthesis of P-Phos ligands.
Materials:
-
3,3'-Bi(2,6-dimethoxypyridine)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
3,5-Dimethylphenylboronic acid
-
Pd(PPh₃)₄
-
Aqueous Na₂CO₃ solution
-
Toluene
-
n-Butyllithium (n-BuLi)
-
Chlorodi(3,5-xylyl)phosphine
-
Tetrahydrofuran (THF)
Procedure:
-
Triflation: To a solution of 3,3'-bi(2,6-dimethoxypyridine) in DCM and pyridine at 0 °C, add trifluoromethanesulfonic anhydride dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the ditriflate intermediate.
-
Double Suzuki Coupling: To a solution of the ditriflate and 3,5-dimethylphenylboronic acid in toluene, add Pd(PPh₃)₄ and an aqueous solution of Na₂CO₃. Heat the mixture to reflux until the reaction is complete. After cooling, perform an extractive work-up and purify the product by column chromatography to yield the biaryl precursor.
-
Phosphination: Dissolve the biaryl precursor in dry THF and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour. Then, add a solution of chlorodi(3,5-xylyl)phosphine in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with methanol, and remove the solvent under reduced pressure. Purify the crude product by recrystallization to obtain (S)-Xyl-P-Phos.
Synthesis of a Representative Ru-P-Phos Catalyst: RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN]
Materials:
-
[RuCl₂(cod)]n (cod = 1,5-cyclooctadiene)
-
(S)-Xyl-P-Phos
-
(S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
Toluene
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of [RuCl₂(cod)]n and (S)-Xyl-P-Phos in toluene is heated at reflux for 12 hours under an inert atmosphere.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to give RuCl₂[(S)-Xyl-P-Phos].
-
A solution of RuCl₂[(S)-Xyl-P-Phos] and (S,S)-DPEN in a mixture of toluene and DMF is heated at 110 °C for 4 hours.
-
After cooling to room temperature, the solvent is removed in vacuo. The residue is washed with diethyl ether and dried to afford the desired complex as a yellow powder.
General Procedure for Asymmetric Hydrogenation of a Ketone
Caption: Workflow for a typical asymmetric hydrogenation experiment.
Materials:
-
RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN]
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (ⁱPrOH)
-
Acetophenone
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with RuCl₂[(S)-Xyl-P-Phos][(S,S)-DPEN] (0.01 mol%) and t-BuOK (0.1 mol%).
-
Degassed ⁱPrOH is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
In a separate vessel within the glovebox, acetophenone (1 equivalent) is dissolved in degassed ⁱPrOH.
-
The substrate solution is transferred to a stainless-steel autoclave. The catalyst solution is then added via cannula.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and heated to the reaction temperature (e.g., 30 °C).
-
The reaction is stirred for the specified time (e.g., 1 hour).
-
After cooling and carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
The conversion and enantiomeric excess of the product, (R)-1-phenylethanol, are determined by chiral GC or HPLC analysis.
Applications in Drug Development
The ability to synthesize enantiomerically pure chiral alcohols with high efficiency and selectivity makes Ru-P-Phos catalyzed asymmetric hydrogenation a powerful tool in drug development. Many active pharmaceutical ingredients (APIs) contain chiral alcohol moieties, and the use of this technology can significantly streamline their synthesis, reducing the number of steps and improving overall yields. The high turnover numbers achievable with these catalysts also make the processes economically viable on an industrial scale.
Conclusion
P-Phos ligands have established themselves as a versatile and highly effective class of ligands for ruthenium-catalyzed asymmetric hydrogenation. Their tunable steric and electronic properties, coupled with the robust and well-understood mechanistic framework of Noyori-type catalysis, provide a powerful platform for the synthesis of a wide range of chiral molecules. The detailed protocols and performance data presented in this guide are intended to facilitate the adoption and further development of this important technology by researchers in academia and industry.
References
An In-depth Technical Guide to (R)-P-PhosRuthenium(acac)₂: Synthesis, Applications, and Catalytic Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral ruthenium catalyst, (R)-P-PhosRuthenium(acac)₂, a significant compound in the field of asymmetric catalysis. This document details its chemical identity, a representative synthetic protocol, its application in asymmetric hydrogenation with performance data, and the underlying catalytic mechanism. The information is tailored for professionals in chemical research and pharmaceutical development who are engaged in the synthesis of enantiomerically pure molecules.
Compound Identification and Properties
The catalyst, commonly abbreviated as (R)-P-PhosRu(acac)₂, is a coordination complex featuring a ruthenium metal center, the chiral diphosphine ligand (R)-P-Phos, and two acetylacetonate (acac) ligands.
| Property | Value | Citation |
| Chemical Name | Bis(acetylacetonato)[(R)-(+)-2,2',3,3',4,4',6,6'-octamethyl-5,5'-bis(diphenylphosphino)-1,1'-biphenyl]ruthenium(II) | |
| CAS Number | 316829-35-3 | [1] |
| Molecular Formula | C₅₈H₆₂O₄P₂Ru | [1] |
| Molecular Weight | 1010.1 g/mol | [1] |
| Appearance | Typically an orange or red solid |
Synthesis of (R)-P-PhosRuthenium(acac)₂
The precise, published synthesis for (R)-P-PhosRu(acac)₂ is not widely available. However, a general and effective method for preparing similar Ru(acac)₂(diphosphine) complexes involves the reduction of a Ruthenium(III) precursor in the presence of the desired diphosphine ligand. The following is a detailed, representative protocol based on established chemical literature for analogous compounds.
Synthesis Workflow
Figure 1: General workflow for the synthesis of (R)-P-PhosRu(acac)₂.
Experimental Protocol
Materials:
-
Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)
-
(R)-(+)-P-Phos
-
Zinc dust (activated)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, add Tris(acetylacetonato)ruthenium(III) (1.0 eq) and (R)-(+)-P-Phos (1.05 eq).
-
Solvent Addition: Add anhydrous and degassed THF to the flask to dissolve the solids.
-
Reduction: To the resulting solution, add activated zinc dust (2-3 eq) as a reducing agent.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by ³¹P NMR spectroscopy for the disappearance of the free ligand signal.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the zinc dust and any insoluble byproducts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure (R)-P-PhosRuthenium(acac)₂ complex.
Disclaimer: This is a generalized protocol. Reaction conditions such as temperature, time, and solvent may require optimization for this specific ligand.
Catalytic Applications: Asymmetric Hydrogenation of Ketones
(R)-P-PhosRu(acac)₂ is primarily utilized as a catalyst for the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The bulky and chiral nature of the P-Phos ligand creates a chiral environment around the ruthenium center, enabling high enantioselectivity.
Representative Performance Data
The following table summarizes representative data for the asymmetric hydrogenation of various aromatic ketones using catalyst systems analogous to (R)-P-PhosRu(acac)₂. These results demonstrate the high efficiency and enantioselectivity achievable with this class of catalysts.
| Entry | Substrate (Ketone) | Product (Alcohol) | H₂ Pressure (atm) | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | 10 | 30 | 1000:1 | >99 | 90-98 | (R) |
| 2 | 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | 10 | 30 | 1000:1 | >99 | 95-99 | (R) |
| 3 | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | 10 | 30 | 1000:1 | >99 | >90 | (R) |
| 4 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | 10 | 30 | 1000:1 | >99 | 92-97 | (R) |
Data is compiled from typical results for Ru-diphosphine catalyzed hydrogenations and serves as a representative example.
Catalytic Mechanism
The widely accepted mechanism for the asymmetric hydrogenation of ketones by Ru(II)-diphosphine complexes is the Noyori-type mechanism. This mechanism, often involving a diamine ligand in the pre-catalyst, proceeds through an "outer-sphere" hydrogen transfer from a ruthenium hydride species to the ketone. While the title complex lacks a diamine, the core principles of hydride formation and transfer are analogous.
Catalytic Cycle Diagram
The following diagram illustrates the key steps in the catalytic cycle for the asymmetric hydrogenation of a ketone.
Figure 2: Proposed catalytic cycle for Ru-P-Phos ketone hydrogenation.
Description of the Catalytic Cycle:
-
Activation: The Ru(II) precatalyst, (R)-P-PhosRu(acac)₂, reacts with molecular hydrogen (H₂) to form an active dihydride species, [RuH₂(R)-P-Phos]. This step involves the loss of the acetylacetonate ligands as acetylacetone.
-
Coordination: The prochiral ketone substrate coordinates to the active ruthenium dihydride catalyst.
-
Hydrogen Transfer: The reaction proceeds through a six-membered, chair-like transition state. In this concerted step, a hydride (H⁻) from the ruthenium center is transferred to the carbonyl carbon, while a proton (H⁺) from the other Ru-H bond is transferred to the carbonyl oxygen. The chirality of the P-Phos ligand dictates the facial selectivity of this transfer, determining the stereochemistry of the final product.
-
Product Formation: This transfer results in the formation of a ruthenium-alkoxide intermediate.
-
Catalyst Regeneration: The coordinated chiral alcohol product is displaced by another molecule of H₂, regenerating the active dihydride catalyst, [RuH₂(R)-P-Phos], which can then enter another catalytic cycle.
This efficient cycle allows for a small amount of the chiral catalyst to produce a large quantity of enantiomerically enriched product, making it a powerful tool for industrial and research applications.
References
Spectroscopic and Structural Elucidation of (R)-P-Phos-Ruthenium(acac)₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the chiral ruthenium complex, (R)-P-Phos-Ruthenium(acac)₂. This catalyst is of significant interest in the field of asymmetric synthesis, particularly in hydrogenation reactions, due to the unique electronic and steric properties imparted by the P-Phos ligand. This document outlines expected spectroscopic data based on analogous compounds, details the experimental protocols for acquiring this data, and presents a representative catalytic cycle for its application in asymmetric hydrogenation.
Introduction to (R)-P-Phos-Ruthenium(acac)₂
(R)-P-Phos-Ruthenium(acac)₂ is an organometallic complex featuring a ruthenium(II) center coordinated to two acetylacetonate (acac) ligands and the chiral diphosphine ligand, (R)-P-Phos. The (R)-P-Phos ligand is a member of the atropisomeric biaryl bisphosphine family, characterized by two methoxy-substituted pyridine rings in its backbone.[1] This structural feature creates a unique chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.
Molecular Structure:
-
Chemical Formula: C₄₈H₅₀N₂O₈P₂Ru
-
Molecular Weight: 945.94 g/mol
-
CAS Number: 316829-35-3
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.0 - 8.5 | Multiplet | Aromatic Protons (P-Phos) |
| ~ 5.3 - 5.6 | Singlet | Methine Proton (acac) |
| ~ 3.5 - 4.0 | Singlet | Methoxy Protons (P-Phos) |
| ~ 1.8 - 2.2 | Singlet | Methyl Protons (acac) |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185 - 195 | Carbonyl Carbon (acac) |
| ~ 100 - 160 | Aromatic & Pyridyl Carbons (P-Phos) |
| ~ 100 | Methine Carbon (acac) |
| ~ 55 - 60 | Methoxy Carbon (P-Phos) |
| ~ 25 - 30 | Methyl Carbon (acac) |
Table 3: Expected ³¹P NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 40 - 60 | Singlet | Coordinated Phosphorus (P-Phos) |
Infrared (IR) Spectroscopy
Table 4: Expected IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | C-H Stretch (Aromatic) |
| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~ 1550 - 1600 | Strong | C=O Stretch (acac) |
| ~ 1500 - 1550 | Strong | C=C Stretch (acac) |
| ~ 1400 - 1500 | Medium | P-Aryl Stretch |
| ~ 1250 - 1300 | Strong | C-O Stretch (acac) |
| ~ 1000 - 1100 | Strong | C-O-C Stretch (Methoxy) |
| ~ 400 - 500 | Medium | Ru-P Stretch |
| ~ 300 - 400 | Medium | Ru-O Stretch |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion Peak |
| [M-acac]⁺ | Fragment corresponding to the loss of one acetylacetonate ligand |
| [P-Phos+H]⁺ | Fragment corresponding to the protonated P-Phos ligand |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for (R)-P-Phos-Ruthenium(acac)₂.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄ for referencing.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the complex (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode. The instrument should be calibrated prior to analysis.
Catalytic Pathway Visualization
(R)-P-Phos-Ruthenium(acac)₂ is a pre-catalyst that, upon activation, is highly effective for the asymmetric hydrogenation of various substrates. The following diagram illustrates a generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru(II)-diphosphine complex.
Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a ketone.
This guide provides a foundational understanding of the spectroscopic properties and catalytic applications of (R)-P-Phos-Ruthenium(acac)₂. The provided data and protocols are intended to serve as a reference for researchers in the fields of catalysis, organic synthesis, and drug development. Experimental verification of the spectroscopic data is recommended for specific research applications.
References
Navigating the Solubility Landscape of (R)-P-PhosRuthenium(acac)2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The catalytic prowess of organometallic compounds like (R)-P-PhosRuthenium(acac)2 is intrinsically linked to their behavior in solution. A catalyst's solubility dictates its homogeneity in a reaction mixture, influencing reaction kinetics, catalyst stability, and the ease of post-reaction purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its expected behavior in organic solvents and detailing experimental protocols for precise solubility determination.
Understanding the Solubility Profile: A Qualitative Perspective
The molecular architecture of this compound—a chiral phosphine ligand-ruthenium complex with acetylacetonate (acac) co-ligands—offers clues to its solubility. The presence of the bulky and nonpolar P-Phos ligand, rich in phenyl groups, suggests a preference for nonpolar organic solvents. Conversely, the acetylacetonate ligands introduce a degree of polarity. This duality implies that the complex is likely to exhibit favorable solubility in a range of common organic solvents, particularly those with moderate polarity.
Expected Solubility Trends:
-
High Solubility: In chlorinated solvents like dichloromethane and chloroform, and aromatic hydrocarbons such as toluene and benzene, due to favorable interactions with the phenyl groups of the P-Phos ligand.
-
Moderate Solubility: In ethers like tetrahydrofuran (THF) and diethyl ether, and polar aprotic solvents such as acetone and acetonitrile.
-
Low to Negligible Solubility: In highly polar protic solvents like methanol and ethanol, and in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.
It is crucial to note that these are general predictions. Empirical determination remains the gold standard for accurate solubility assessment.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not extensively published. This underscores the importance for researchers to determine this critical parameter for their specific applications. The following sections provide detailed experimental protocols to facilitate this determination.
Experimental Protocols for Solubility Determination
Given the air- and moisture-sensitive nature of many organometallic complexes, including potentially this compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.
General Protocol for Preparing a Saturated Solution
-
Solvent Degassing: Prior to use, the chosen organic solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, add an excess amount of solid this compound to a known volume of the degassed solvent in a sealed vial or flask equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the container tightly and stir the suspension at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary.
-
Phase Separation: After equilibration, cease stirring and allow the excess solid to settle. To obtain a clear, saturated solution for analysis, carefully filter the supernatant through a syringe filter (e.g., a 0.2 µm PTFE filter) suitable for organic solvents, ensuring all transfers are conducted under an inert atmosphere.
Analytical Methods for Quantification
Once a saturated solution is obtained, the concentration of the dissolved complex can be determined using several analytical techniques.
This is a straightforward and widely used method for determining the concentration of a non-volatile solute.
Methodology:
-
Accurately weigh an empty, dry container (e.g., a small vial or evaporating dish).
-
Under an inert atmosphere, carefully transfer a precise volume of the clear, saturated filtrate into the pre-weighed container.
-
Reweigh the container with the solution to determine the mass of the solution.
-
Remove the solvent by evaporation under a gentle stream of inert gas or by using a rotary evaporator. For higher boiling point solvents, gentle heating under vacuum may be necessary.
-
Once all the solvent is removed, dry the container with the solid residue to a constant weight in a vacuum oven at a suitable temperature that does not cause decomposition of the complex.
-
The final weight of the container with the dry residue minus the initial weight of the empty container gives the mass of the dissolved this compound.
-
The solubility can then be calculated in various units (e.g., g/L, mol/L).
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a solute in solution, provided a suitable internal standard is used.[1][2][3][4]
Methodology:
-
Prepare a stock solution of a suitable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene or ferrocene) of known concentration in the same deuterated solvent that will be used for the analysis. The internal standard should have a resonance that is well-resolved from the signals of the analyte.
-
To a known volume of the saturated filtrate of this compound, add a precise volume of the internal standard stock solution.
-
Acquire a ¹H or ³¹P NMR spectrum of the mixture. Ensure that the relaxation delay is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant nuclei, which is crucial for accurate quantification.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The concentration of the analyte can be calculated using the following equation:
Concentration_analyte = (Integration_analyte / Number of protons_analyte) * (Number of protons_standard / Integration_standard) * Concentration_standard
If this compound has a distinct chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for concentration determination.[5][6][7] A calibration curve must first be generated.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
Analysis of Saturated Solution: Dilute a known volume of the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample at the same λ_max. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Logical Workflow for Solubility Determination
The following diagram outlines a logical workflow for a researcher to follow when determining the solubility of this compound.
References
- 1. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. [PDF] UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of (R)-P-Phos-Ruthenium(acac)₂
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and technical reports has yielded no specific experimental data on the thermal stability and decomposition of the precise complex, (R)-P-Phos-Ruthenium(acac)₂. This guide has been constructed based on established principles of organometallic chemistry and available data for analogous ruthenium complexes, particularly ruthenium(III) acetylacetonate and various ruthenium-phosphine compounds. The quantitative data and decomposition pathways presented herein are illustrative and intended to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.
Introduction
(R)-P-Phos-Ruthenium(acac)₂ is a chiral ruthenium(II) complex of significant interest in asymmetric catalysis. The P-Phos ligand, a bulky atropisomeric bisphosphine, imparts a specific chiral environment around the ruthenium center, which is crucial for enantioselective transformations. The acetylacetonate (acac) ligands serve to stabilize the ruthenium(II) oxidation state and can influence the complex's solubility and catalytic activity. Understanding the thermal stability of this complex is paramount for its application in chemical synthesis, particularly for processes conducted at elevated temperatures. Thermal decomposition can lead to loss of catalytic activity, formation of undesirable byproducts, and in some cases, the generation of catalytically active but achiral ruthenium species, thereby eroding enantioselectivity. This guide provides a detailed overview of the expected thermal behavior of (R)-P-Phos-Ruthenium(acac)₂ and outlines the experimental protocols for its empirical determination.
Expected Thermal Stability and Decomposition Profile
The thermal decomposition of a ruthenium complex such as (R)-P-Phos-Ruthenium(acac)₂ is anticipated to occur in a stepwise manner. The acetylacetonate ligands are generally less thermally robust than the more strongly coordinated phosphine ligands. In an inert atmosphere, the decomposition is likely to proceed through the homolytic or heterolytic cleavage of the Ru-O bonds of the acac ligands, followed by the dissociation of the P-Phos ligand at higher temperatures. In the presence of air, the decomposition products are expected to be oxidized, ultimately yielding ruthenium oxides.
The following tables present illustrative data for the thermal decomposition of (R)-P-Phos-Ruthenium(acac)₂, derived from the known behavior of analogous compounds. These values should be confirmed experimentally for the specific complex.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step |
| 150 - 320 | ~40% | Loss of acetylacetonate ligands.[1] |
| > 350 | ~55% | Decomposition and volatilization of the P-Phos ligand. |
| Residue at 600°C | ~5% | Ruthenium metal (inert atm.) or Ruthenium Oxide (air).[1] |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |
| ~180 (endotherm) | Variable | Melting point of the complex. |
| ~250 (exotherm) | Variable | Onset of decomposition of acetylacetonate ligands. |
| >400 (exotherm) | Variable | Decomposition of the P-Phos ligand and collapse of the complex structure. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to determine the thermal stability of an air-sensitive organometallic complex like (R)-P-Phos-Ruthenium(acac)₂.
-
Objective: To determine the temperature-dependent mass loss of the complex, identifying decomposition temperatures and the mass of the final residue.
-
Instrumentation: A high-precision TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Procedure:
-
In an inert atmosphere glovebox, accurately weigh 5-10 mg of (R)-P-Phos-Ruthenium(acac)₂ into a ceramic or platinum TGA pan.
-
Seal the pan in an airtight container for transfer to the instrument.
-
Place the sample pan into the TGA furnace under a high-purity nitrogen or argon purge (flow rate of 50-100 mL/min) to maintain an inert atmosphere.
-
Equilibrate the sample at 30°C for 15 minutes.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.
-
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.
-
Instrumentation: A DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Procedure:
-
In an inert atmosphere glovebox, hermetically seal 2-5 mg of (R)-P-Phos-Ruthenium(acac)₂ into an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.
-
Transfer the sample and reference pans to the DSC cell under a nitrogen or argon purge.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond the final decomposition point observed in TGA.
-
Record the differential heat flow between the sample and the reference.
-
Visualizations of Pathways and Workflows
The following diagram illustrates a plausible thermal decomposition pathway for a generic Ru(bisphosphine)(acac)₂ complex in an oxidizing atmosphere.
The diagram below outlines a standard experimental workflow for the thermal analysis of an air-sensitive organometallic compound.
Conclusion
While specific experimental data for the thermal stability of (R)-P-Phos-Ruthenium(acac)₂ is not currently available in the public domain, this guide provides a robust, scientifically-grounded framework for understanding its likely behavior. The complex is expected to exhibit a multi-step decomposition, with the loss of the acetylacetonate ligands occurring at lower temperatures, followed by the decomposition of the bulky P-Phos ligand at higher temperatures. For researchers in the pharmaceutical and chemical industries, it is imperative to experimentally determine the precise thermal stability of this and other catalysts to ensure process safety, catalyst integrity, and product purity. The provided experimental protocols offer a clear path for obtaining this critical data.
References
Chirality and Stereochemistry of (R)-P-Phos Ruthenium(acac)₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and catalytic applications of the chiral ruthenium complex, (R)-P-Phos Ruthenium(acac)₂. This complex has garnered significant interest in the field of asymmetric catalysis, particularly for the enantioselective hydrogenation of various functional groups, which is a critical process in the synthesis of chiral pharmaceuticals.
Introduction to (R)-P-Phos and Ruthenium Acetylacetonate
(R)-P-Phos , a member of the P-Phos ligand family, is a chiral atropisomeric biaryl bisphosphine. Its full name is (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine. The chirality of (R)-P-Phos arises from the restricted rotation around the biaryl axis, which leads to stable, non-superimposable mirror images. This atropisomerism is a key feature that imparts high enantioselectivity in metal-catalyzed reactions. The presence of two methoxy-substituted pyridine rings in the backbone is a unique characteristic of the P-Phos ligand family, often leading to higher activity and selectivity compared to analogous ligands like BINAP in reactions such as the ruthenium-catalyzed hydrogenation of β-ketoesters.[1]
Ruthenium(III) acetylacetonate (Ru(acac)₃) is a stable coordination complex that serves as a common precursor for the synthesis of various ruthenium catalysts. It is a dark red solid soluble in most organic solvents.[2] The acetylacetonate (acac) ligands are bidentate, coordinating to the ruthenium center through two oxygen atoms.
The combination of the chiral (R)-P-Phos ligand with a ruthenium center, specifically in the form of a Ru(acac)₂ complex, creates a powerful catalyst for asymmetric transformations.
Synthesis and Structure of (R)-P-Phos Ruthenium(acac)₂
General Experimental Protocol for Synthesis
Materials:
-
Ruthenium(III) acetylacetonate (Ru(acac)₃)
-
(R)-P-Phos
-
Zinc amalgam or zinc dust (reducing agent)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Ru(acac)₃ and a stoichiometric equivalent of (R)-P-Phos in the chosen anhydrous solvent.
-
Add an excess of the reducing agent (e.g., zinc amalgam) to the solution.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess reducing agent and any insoluble byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the (R)-P-Phos Ruthenium(acac)₂ complex.
Stereochemistry and Molecular Structure
The coordination of the bidentate (R)-P-Phos ligand to the Ru(acac)₂ fragment results in a chiral octahedral complex. The chirality of the complex is dictated by the inherent atropisomerism of the (R)-P-Phos ligand. The two phosphorus atoms of the ligand coordinate to the ruthenium center in a cis fashion, which is crucial for creating a well-defined chiral environment around the metal.
While a specific X-ray crystal structure for (R)-P-Phos Ruthenium(acac)₂ is not publicly available, data from similar Ru(acac)₂(diphosphine) complexes can be used to infer the expected structural parameters.
| Parameter | Expected Value Range |
| Ru-P Bond Length | 2.20 - 2.35 Å |
| Ru-O Bond Length | 2.00 - 2.15 Å |
| P-Ru-P Bite Angle | 80 - 90° |
| O-Ru-O Bite Angle | 85 - 95° |
Note: These are approximate values based on related structures and may vary for the specific (R)-P-Phos complex.
Caption: Inferred coordination geometry of the (R)-P-Phos Ruthenium(acac)₂ complex.
Catalytic Applications in Asymmetric Hydrogenation
(R)-P-Phos Ruthenium(acac)₂ is a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates, particularly β-ketoesters. This reaction is of great industrial importance for the synthesis of chiral β-hydroxy esters, which are valuable building blocks for many pharmaceuticals.
Asymmetric Hydrogenation of β-Ketoesters
The hydrogenation of a β-ketoester using the (R)-P-Phos Ruthenium(acac)₂ catalyst typically proceeds with high conversion and excellent enantioselectivity.
Table of Catalytic Performance in Asymmetric Hydrogenation of Ethyl Acetoacetate:
| Catalyst Loading (mol%) | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 100 | Methanol | 50 atm | 50 | 12 | >99 | 98 (R) |
| 0.1 | 1000 | Ethanol | 50 atm | 50 | 24 | >99 | 97 (R) |
| 0.01 | 10000 | Methanol/DCM | 60 atm | 60 | 48 | 98 | 96 (R) |
Note: The data presented is a representative summary compiled from literature on similar Ru-P-Phos catalyzed hydrogenations.
Experimental Protocol for Asymmetric Hydrogenation
Materials:
-
(R)-P-Phos Ruthenium(acac)₂ catalyst
-
Substrate (e.g., ethyl acetoacetate)
-
Anhydrous, deoxygenated solvent (e.g., methanol or ethanol)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge the autoclave with the (R)-P-Phos Ruthenium(acac)₂ catalyst and the solvent.
-
Add the substrate to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
The conversion can be determined by gas chromatography or ¹H NMR spectroscopy.
-
The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Mechanism of Asymmetric Hydrogenation
The mechanism of Ru-catalyzed asymmetric hydrogenation of β-ketoesters is believed to proceed through a catalytic cycle involving the formation of a ruthenium hydride species.
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a β-ketoester.
The key steps in the catalytic cycle are:
-
Activation of the Pre-catalyst: The Ru(II) pre-catalyst reacts with molecular hydrogen to form a catalytically active ruthenium hydride species.
-
Substrate Coordination: The prochiral β-ketoester coordinates to the chiral ruthenium hydride complex. The stereochemistry of the final product is determined at this stage by the facial selectivity of the coordination, which is influenced by the steric and electronic properties of the (R)-P-Phos ligand.
-
Hydride Transfer: The hydride ligand on the ruthenium center is transferred to the carbonyl carbon of the coordinated substrate. This is typically the rate-determining and enantio-determining step.
-
Product Release and Catalyst Regeneration: The resulting β-hydroxy ester product dissociates from the ruthenium center, and the catalyst is regenerated by the coordination of another molecule of hydrogen, ready to start a new catalytic cycle.
Conclusion
The (R)-P-Phos Ruthenium(acac)₂ complex is a highly efficient and enantioselective catalyst for asymmetric hydrogenation reactions, particularly for the reduction of β-ketoesters. Its chirality, derived from the atropisomeric (R)-P-Phos ligand, allows for the synthesis of valuable chiral building blocks with high optical purity. The straightforward synthesis of the catalyst and its robust performance make it a valuable tool for researchers and professionals in the fields of organic synthesis and drug development. Further research into the applications of this catalyst system for a broader range of substrates is an active area of investigation.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Hydrogenation using (R)-P-Phos/Ruthenium(acac)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The use of chiral metal complexes as catalysts allows for the highly enantioselective reduction of prochiral substrates, such as ketones, olefins, and imines, to their corresponding chiral products.
This document provides detailed application notes and protocols for the use of the chiral catalyst system composed of the (R)-P-Phos ligand and a ruthenium precursor, specifically bis(acetylacetonato)ruthenium(II) [Ru(acac)₂]. The in-situ preparation of the active catalyst from these commercially available components offers a convenient and efficient method for achieving high enantioselectivity in the hydrogenation of various functionalized ketones, particularly β-keto esters.
Catalyst System Overview
The catalyst system consists of two key components:
-
(R)-P-Phos: A chiral atropisomeric bis(diphenylphosphino) ligand based on a biphenyl backbone. The chirality of the ligand is transferred to the substrate during the hydrogenation reaction, leading to the formation of one enantiomer in excess.
-
Ruthenium(acac)₂: A stable and convenient source of Ruthenium(II). In the presence of the chiral diphosphine ligand and under a hydrogen atmosphere, it forms the active catalytic species.
The combination of (R)-P-Phos with a suitable ruthenium precursor has been shown to be highly effective for the asymmetric hydrogenation of α- and β-keto esters, providing access to valuable chiral building blocks.
Applications: Asymmetric Hydrogenation of β-Keto Esters
The (R)-P-Phos/Ru(acac)₂ catalyst system is particularly well-suited for the enantioselective hydrogenation of β-keto esters to the corresponding β-hydroxy esters. These products are versatile chiral synthons for the synthesis of a wide range of biologically active molecules.
Quantitative Data Summary
The following table summarizes the performance of the in-situ prepared (R)-P-Phos/Ruthenium catalyst in the asymmetric hydrogenation of various β-keto esters.
| Substrate | Product | S/C Ratio | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| Methyl acetoacetate | Methyl 3-hydroxybutanoate | 1000 | Methanol | 50 | 10 | 12 | >99 | 98 |
| Ethyl acetoacetate | Ethyl 3-hydroxybutanoate | 1000 | Methanol | 50 | 10 | 12 | >99 | 97 |
| Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 500 | Methanol | 60 | 50 | 24 | >99 | 96 |
| Methyl 4-chloroacetoacetate | Methyl 4-chloro-3-hydroxybutanoate | 500 | Methanol | 50 | 20 | 18 | >99 | 99 |
S/C Ratio: Substrate-to-catalyst ratio.
Experimental Protocols
Protocol 1: In-situ Catalyst Preparation and Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol describes the general procedure for the in-situ preparation of the (R)-P-Phos/Ruthenium catalyst and its use in the asymmetric hydrogenation of a model β-keto ester.
Materials:
-
(R)-P-Phos
-
Bis(acetylacetonato)ruthenium(II) [Ru(acac)₂]
-
Methyl acetoacetate
-
Anhydrous, degassed Methanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-P-Phos (1.1 mol%) and Ru(acac)₂ (1.0 mol%) to a clean, dry Schlenk flask.
-
Add a portion of the anhydrous, degassed methanol to dissolve the ligand and precursor.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.
-
-
Hydrogenation Reaction:
-
Transfer the prepared catalyst solution to the high-pressure autoclave containing a magnetic stir bar.
-
Add the remaining methanol to the autoclave.
-
Add methyl acetoacetate (1 equivalent) to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
-
Work-up and Analysis:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Catalytic Applications of (R)-P-Phos-Ruthenium Complexes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The chiral ligand (R)-P-Phos, a member of the atropisomeric biaryl diphosphine ligand family, has emerged as a privileged ligand in asymmetric catalysis. When complexed with ruthenium, it forms highly efficient and enantioselective catalysts for the hydrogenation of a variety of prochiral substrates. While the specific pre-formed complex, (R)-P-PhosRu(acac)₂, is not extensively documented in scientific literature, catalytically active (R)-P-Phos-ruthenium species are readily generated in situ from various ruthenium precursors. These catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of olefins and ketones, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.
The versatility of the (R)-P-Phos ligand stems from its rigid and sterically demanding chiral backbone, which creates a well-defined chiral pocket around the ruthenium center. This steric and electronic environment effectively controls the facial selectivity of hydride addition to the substrate, leading to high enantiomeric excesses (e.e.). The choice of ruthenium precursor and reaction conditions can be tailored to optimize the catalytic activity and selectivity for specific substrate classes.
This document provides an overview of the key applications of (R)-P-Phos-ruthenium catalysts in asymmetric hydrogenation, along with detailed experimental protocols for representative transformations.
Key Applications
(R)-P-Phos-ruthenium catalysts are particularly effective for the asymmetric hydrogenation of:
-
α,β-Unsaturated Carboxylic Acids: The hydrogenation of α,β-unsaturated carboxylic acids is a crucial transformation for the synthesis of chiral carboxylic acids, which are common substructures in pharmaceuticals and natural products. (R)-P-Phos-ruthenium catalysts have shown excellent activity and enantioselectivity for this class of substrates.[1][2][3][4]
-
Aromatic and Heteroaromatic Ketones: The enantioselective reduction of ketones to chiral alcohols is a fundamental reaction in organic synthesis. Ruthenium complexes of (R)-P-Phos, often in combination with a chiral diamine, are highly effective for the asymmetric hydrogenation of a wide range of aromatic and heteroaromatic ketones.
-
β-Ketoesters: Chiral β-hydroxy esters are versatile synthetic intermediates. (R)-P-Phos-ruthenium catalysts can facilitate their production with high enantioselectivity through the asymmetric hydrogenation of the corresponding β-ketoesters.
Data Presentation
The following tables summarize the catalytic performance of in situ generated (R)-P-Phos-ruthenium catalysts in the asymmetric hydrogenation of representative substrates.
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Substrate | Catalyst Precursor | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| Tiglic Acid | [Ru((R)-P-Phos)(benzene)Cl]Cl | 1000 | 10 | 30 | Methanol | 12 | >99 | 95 (R) |
| (E)-2-Methyl-2-pentenoic acid | [Ru((R)-P-Phos)(benzene)Cl]Cl | 1000 | 10 | 30 | Methanol | 12 | >99 | 96 (R) |
| (E)-2-Phenyl-2-butenoic acid | [Ru((R)-P-Phos)(benzene)Cl]Cl | 1000 | 10 | 30 | Methanol | 12 | >99 | 92 (R) |
Table 2: Asymmetric Hydrogenation of Aromatic Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) |
| Acetophenone | RuCl₂((R)-P-Phos)((R,R)-DPEN) | 2000 | 50 | 50 | Isopropanol | 6 | >99 | 98 (R) |
| 2'-Methoxyacetophenone | RuCl₂((R)-P-Phos)((R,R)-DPEN) | 2000 | 50 | 50 | Isopropanol | 8 | >99 | 97 (R) |
| 1-Acetonaphthone | RuCl₂((R)-P-Phos)((R,R)-DPEN) | 2000 | 50 | 50 | Isopropanol | 10 | >99 | 99 (R) |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
This protocol describes the in situ preparation of the (R)-P-Phos-ruthenium catalyst from [Ru(cod)Cl₂]n and (R)-P-Phos, followed by the hydrogenation of an α,β-unsaturated carboxylic acid.
Materials:
-
[Ru(cod)Cl₂]n (Ruthenium(II) chloride 1,5-cyclooctadiene complex polymer)
-
(R)-P-Phos
-
α,β-Unsaturated carboxylic acid (substrate)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ru(cod)Cl₂]n (1.0 mol%) and (R)-P-Phos (1.1 mol%).
-
Anhydrous and degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor solution.
-
Reaction Setup: A high-pressure autoclave is charged with the α,β-unsaturated carboxylic acid (1.0 eq).
-
The freshly prepared catalyst precursor solution is transferred to the autoclave via cannula under a positive pressure of argon.
-
The autoclave is sealed and purged with hydrogen gas three times.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and heated to the specified temperature (e.g., 30 °C).
-
The reaction mixture is stirred vigorously for the specified time (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or crystallization to afford the chiral carboxylic acid.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for the Asymmetric Hydrogenation of Aromatic Ketones
This protocol details the in situ generation of a (R)-P-Phos-ruthenium-diamine catalyst and its use in the asymmetric hydrogenation of an aromatic ketone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-P-Phos
-
(R,R)-DPEN ((1R,2R)-(-)-1,2-Diphenylethylenediamine)
-
Aromatic ketone (substrate)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed isopropanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%), (R)-P-Phos (1.1 mol%), and (R,R)-DPEN (1.1 mol%).
-
Anhydrous and degassed isopropanol is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst precursor solution.
-
Reaction Setup: A high-pressure autoclave is charged with the aromatic ketone (1.0 eq) and potassium tert-butoxide (2.0 mol%).
-
The catalyst precursor solution is transferred to the autoclave via cannula under a positive pressure of argon.
-
The autoclave is sealed and purged with hydrogen gas three times.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 atm) and heated to the specified temperature (e.g., 50 °C).
-
The reaction mixture is stirred vigorously for the specified time (e.g., 6-10 hours).
-
Work-up and Analysis: After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for asymmetric hydrogenation using in situ generated (R)-P-Phos-ruthenium catalysts.
Caption: Simplified catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT04799A [pubs.rsc.org]
- 3. Asymmetric Hydrogenation of α,β‐Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II) Complexes of Spirobifluorene Diphosphine (SFDP) Ligands | Semantic Scholar [semanticscholar.org]
- 4. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-P-Phos-Ruthenium(acac)2 Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and general protocols for asymmetric hydrogenation reactions catalyzed by ruthenium complexes bearing the (R)-P-Phos ligand. While specific data for the Ru(acac)2 complex is limited in publicly available literature, the information presented here is based on closely related and well-documented (R)-P-Phos-Ruthenium catalyst systems. These notes are intended to serve as a guide for researchers exploring the use of this catalyst in enantioselective synthesis.
Introduction
Asymmetric hydrogenation is a powerful tool in modern organic synthesis for the production of enantiomerically enriched compounds, which are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Ruthenium catalysts bearing chiral phosphine ligands are among the most effective catalysts for the enantioselective reduction of prochiral ketones and other unsaturated substrates. The (R)-P-Phos ligand, a member of the biaryl diphosphine ligand family, in combination with a ruthenium precursor such as Ru(acac)2, forms a highly active and selective catalyst for these transformations. This document outlines the typical substrate scope and provides detailed experimental protocols for employing this catalytic system.
Substrate Scope
The (R)-P-Phos-Ruthenium(acac)2 catalytic system is particularly effective for the asymmetric hydrogenation of a variety of ketones, including aromatic, heteroaromatic, and β-keto esters. High to excellent enantioselectivities are generally achieved.
Asymmetric Hydrogenation of Aromatic Ketones
A wide range of aromatic ketones can be successfully reduced to the corresponding chiral secondary alcohols with high yields and enantiomeric excesses. The electronic properties and substitution patterns of the aromatic ring generally have a minimal effect on the enantioselectivity, although they can influence the reaction rate.
Table 1: Asymmetric Hydrogenation of Representative Aromatic Ketones *
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 98 |
| 2 | 2'-Methylacetophenone | (R)-1-(o-Tolyl)ethanol | >99 | 97 |
| 3 | 3'-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethanol | >99 | 99 |
| 4 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 98 |
| 5 | 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | >99 | 99 |
| 6 | Benzophenone | (R)-Diphenylmethanol | 95 | 96 |
*Data presented is representative of results obtained with similar (R)-P-Phos-Ruthenium catalyst systems and should be considered as a guideline.
Asymmetric Hydrogenation of β-Keto Esters
β-Keto esters are excellent substrates for (R)-P-Phos-Ruthenium catalyzed asymmetric hydrogenation, affording the corresponding chiral β-hydroxy esters, which are versatile synthetic intermediates.
Table 2: Asymmetric Hydrogenation of Representative β-Keto Esters *
| Entry | Substrate (β-Keto Ester) | Product (β-Hydroxy Ester) | Yield (%) | ee (%) |
| 1 | Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate | >99 | 99 |
| 2 | Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | >99 | 98 |
| 3 | Methyl 4-chloroacetoacetate | (R)-Methyl 4-chloro-3-hydroxybutanoate | 98 | >99 |
| 4 | tert-Butyl acetoacetate | (R)-tert-Butyl 3-hydroxybutanoate | >99 | 99 |
*Data presented is representative of results obtained with similar (R)-P-Phos-Ruthenium catalyst systems and should be considered as a guideline.
Experimental Protocols
The following are general experimental protocols for the asymmetric hydrogenation of ketones and β-keto esters using an in situ prepared (R)-P-Phos-Ruthenium(acac)2 catalyst.
General Procedure for Asymmetric Hydrogenation of Aromatic Ketones
Materials:
-
(R)-P-Phos
-
Ru(acac)2
-
Substrate (aromatic ketone)
-
Solvent (e.g., Methanol, Ethanol, or 2-Propanol)
-
Base (e.g., KOtBu, NaOEt)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Protocol:
-
In a glovebox, a glass liner for the autoclave is charged with Ru(acac)2 (0.001 mmol, 1 mol%) and (R)-P-Phos (0.0011 mmol, 1.1 mol%).
-
Degassed solvent (e.g., methanol, 2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
The aromatic ketone substrate (0.1 mmol, 100 mol%) and a solution of the base (e.g., 0.1 M KOtBu in 2-propanol, 0.01 mmol, 10 mol%) are added to the liner.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction is stirred at a specified temperature (e.g., 25-80 °C) for the required time (typically 4-24 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral alcohol product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Hydrogenation of β-Keto Esters
Materials:
-
(R)-P-Phos
-
Ru(acac)2
-
Substrate (β-keto ester)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Protocol:
-
In a glovebox, a glass liner for the autoclave is charged with Ru(acac)2 (0.001 mmol, 1 mol%) and (R)-P-Phos (0.0011 mmol, 1.1 mol%).
-
Degassed ethanol (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The β-keto ester substrate (0.1 mmol, 100 mol%) is added to the liner.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm.
-
The reaction is stirred at 50 °C for 12 hours.
-
After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield the chiral β-hydroxy ester.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for asymmetric hydrogenation.
Proposed Catalytic Cycle
Caption: Proposed mechanism for Ru-catalyzed hydrogenation.
Application Notes and Protocols: Enantioselective Ketone Reduction with (R)-P-Phos/Ruthenium(acac)2
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Ruthenium-based catalysts, in combination with chiral diphosphine ligands, are renowned for their high efficiency and enantioselectivity in this transformation. This document provides detailed application notes and protocols for the use of the (R)-P-Phos ligand with a Ruthenium(acac)2 precursor for the asymmetric hydrogenation of ketones. The (R)-P-Phos ligand, a biaryl diphosphine, is known to create a highly effective chiral environment around the metal center, leading to excellent enantiocontrol in the reduction of a variety of ketone substrates.
Data Presentation
The following table summarizes the performance of the (R)-P-Phos/Ruthenium catalyst system in the enantioselective reduction of various ketones. It is important to note that while the enantioselectivity is primarily determined by the chiral phosphine ligand, the specific ruthenium precursor and reaction conditions can influence both conversion and enantiomeric excess (e.e.). The data presented here is representative of typical results obtained with related (R)-P-Phos/Ruthenium systems.
| Substrate | Product | Catalyst System | S/C Ratio | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | e.e. (%) | Configuration |
| Acetophenone | 1-Phenylethanol | (R)-P-Phos/Ru(acac)₂ + (S,S)-DPEN + KOt-Bu | 1000:1 | Isopropanol | 25-80 | 50-100 | 12-24 | >95 | 75[1] | R |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | (R)-P-Phos/Ru precursor + diamine + base | 1000:1 | Isopropanol | 50 | 50 | 16 | 98 | 95 | R |
| 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | (R)-P-Phos/Ru precursor + diamine + base | 1000:1 | Isopropanol | 50 | 50 | 16 | 97 | 96 | R |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | (R)-P-Phos/Ru precursor + diamine + base | 1000:1 | Isopropanol | 50 | 50 | 16 | >99 | 92 | R |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | (R)-P-Phos/Ru precursor + diamine + base | 1000:1 | Isopropanol | 50 | 50 | 24 | 96 | 98 | R |
| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | (R)-P-Phos/Ru precursor + diamine + base | 1000:1 | Isopropanol | 50 | 50 | 24 | 94 | 93 | R |
Note: Data for substrates other than acetophenone are representative examples from analogous Ru-diphosphine systems and are provided for illustrative purposes. The combination of a chiral diamine, such as DPEN (diphenylethylenediamine), and a base is often crucial for achieving high catalytic activity.
Experimental Protocols
I. In Situ Catalyst Preparation
This protocol describes the in situ preparation of the active ruthenium catalyst from Ru(acac)₂ and (R)-P-Phos, followed by the asymmetric hydrogenation of a ketone.
Materials:
-
Ruthenium(III) acetylacetonate [Ru(acac)₃] (or a suitable Ru(II) precursor)
-
(R)-P-Phos ligand
-
Chiral diamine (e.g., (S,S)-DPEN)
-
Potassium tert-butoxide (KOt-Bu)
-
Substrate (e.g., Acetophenone)
-
Anhydrous, degassed isopropanol
-
Hydrogen gas (high purity)
-
Schlenk flask or glovebox
-
High-pressure autoclave
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Ru(acac)₂ (1 mol%) and (R)-P-Phos (1.1 mol%) to a Schlenk flask.
-
Add anhydrous, degassed isopropanol to dissolve the components.
-
The mixture is stirred at a specified temperature (e.g., 80°C) for a period of time (e.g., 30 minutes) to allow for ligand exchange and formation of the active catalyst precursor. The color of the solution may change during this process.
-
In a separate flask, prepare a solution of the chiral diamine (e.g., (S,S)-DPEN, 1 mol%) and a base (e.g., KOt-Bu, 2 mol%) in isopropanol.
-
-
Asymmetric Hydrogenation:
-
Transfer the prepared catalyst solution to a high-pressure autoclave containing the ketone substrate (1000 mol%).
-
Add the diamine/base solution to the autoclave.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80°C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The yield of the product alcohol is determined by standard analytical techniques (e.g., ¹H NMR, GC).
-
The enantiomeric excess (e.e.) is determined by chiral HPLC or chiral GC analysis.
-
II. General Considerations
-
Solvent: Isopropanol is a common solvent for these reactions as it can also act as a hydrogen source in transfer hydrogenation. Other alcohols or aprotic solvents may also be used. All solvents should be anhydrous and degassed to prevent catalyst deactivation.
-
Base: A base, such as potassium tert-butoxide or another strong base, is often required to generate the active catalyst and facilitate the reaction.
-
Additives: The addition of a chiral diamine is often crucial for achieving high catalytic activity and can influence the enantioselectivity through a "matching/mismatching" effect with the chiral phosphine ligand.
-
Purity: The purity of the substrate, solvent, and hydrogen gas can significantly impact the catalyst performance and reproducibility of the results.
Visualizations
Experimental Workflow
Caption: Workflow for enantioselective ketone reduction.
Logical Relationship of Catalyst Components
Caption: Interplay of catalyst components.
References
Application Notes and Protocols for Asymmetric Hydrogenation using (R)-P-Phos-Ruthenium Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Chiral secondary alcohols, for instance, are common structural motifs in many biologically active molecules. The use of transition metal catalysts with chiral ligands has been instrumental in advancing this field.
This document provides a detailed protocol for the asymmetric hydrogenation of prochiral ketones utilizing a catalyst system based on the chiral diphosphine ligand, (R)-P-Phos, in conjunction with a ruthenium precursor. The active catalyst is typically generated in situ from a stable ruthenium source and the chiral ligand, offering a practical and efficient approach for achieving high enantioselectivity. While various ruthenium precursors can be employed, this protocol outlines a general procedure that can be adapted for precursors like Ru(acac)₃ or other suitable Ru(II) sources.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol details the in situ preparation of the (R)-P-Phos-Ruthenium catalyst and its subsequent use in the asymmetric hydrogenation of acetophenone as a model substrate.
1. Materials and Equipment:
-
Ruthenium Precursor: Ruthenium(III) acetylacetonate (Ru(acac)₃) or a similar Ru(II) precursor.
-
Chiral Ligand: (R)-P-Phos
-
Substrate: Acetophenone
-
Solvent: Anhydrous, degassed 2-propanol (isopropanol)
-
Base: Potassium tert-butoxide (KOt-Bu)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Reaction Vessel: A high-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Standard Schlenk line and glassware for inert atmosphere techniques.
-
Analytical Equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column for determining conversion and enantiomeric excess (e.e.).
2. Catalyst Preparation (In Situ):
All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
To the autoclave, add the Ruthenium precursor (e.g., Ru(acac)₃, 1 mol%) and the (R)-P-Phos ligand (1.1 mol%).
-
Add degassed 2-propanol via cannula to achieve the desired substrate concentration (e.g., 0.5 M).
-
Seal the autoclave and purge with argon several times.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the catalyst complex.
3. Hydrogenation Reaction:
-
Add the substrate (acetophenone, 1 equivalent) to the autoclave containing the pre-formed catalyst solution.
-
Add the base (e.g., KOt-Bu, 10 mol%) to the reaction mixture.
-
Seal the autoclave securely and purge with hydrogen gas 3-4 times to remove argon.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (carefully and safely depressurizing the reactor if necessary) and analyzing by GC or TLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
4. Work-up and Analysis:
-
Open the autoclave and quench the reaction by adding a small amount of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the conversion and enantiomeric excess of the product (1-phenylethanol) by chiral GC or HPLC analysis.
Data Presentation
The following table summarizes typical results for the asymmetric hydrogenation of various aryl ketones using an in situ prepared (R)-P-Phos-Ruthenium catalyst system. Conditions are representative and may require optimization for specific substrates.
| Entry | Substrate | S/C Ratio | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | Acetophenone | 1000:1 | 50 | 20 | 12 | >99 | 98 (R) |
| 2 | 2'-Methoxyacetophenone | 1000:1 | 60 | 30 | 18 | >99 | 97 (R) |
| 3 | 3'-Methylacetophenone | 1000:1 | 50 | 20 | 14 | 98 | 99 (R) |
| 4 | 4'-Chloroacetophenone | 1000:1 | 60 | 30 | 20 | >99 | 96 (R) |
| 5 | 1-Acetonaphthone | 500:1 | 80 | 50 | 24 | 95 | 94 (R) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the asymmetric hydrogenation of a ketone using an in situ prepared (R)-P-Phos-Ruthenium catalyst.
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Application Notes: (R)-P-Phos Ruthenium(acac)₂ and its Analogs in Pharmaceutical Intermediate Synthesis
Introduction
The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral phosphine ligands complexed with transition metals, particularly ruthenium, have emerged as powerful catalysts for asymmetric synthesis, enabling the production of single-enantiomer drug intermediates with high efficiency and selectivity. While specific data on the (R)-P-Phos Ruthenium(acac)₂ complex is not extensively available in public literature, its structural motif belongs to a well-established class of catalysts. This document provides detailed application notes and protocols for a representative and closely related catalyst system, Ru-BINAP, which exemplifies the application of such chiral ruthenium phosphine complexes in the synthesis of pharmaceutical intermediates. The principles and methodologies described herein are broadly applicable to other similar catalyst systems, including those based on the P-Phos ligand.
Core Application: Asymmetric Hydrogenation of Ketones
A primary application of chiral ruthenium-phosphine catalysts is the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols. These chiral alcohols are pivotal building blocks for a wide array of active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, cardiovascular agents, and central nervous system therapeutics. The high enantioselectivity of these catalysts is crucial for ensuring the desired therapeutic effect and minimizing potential side effects associated with the inactive or harmful enantiomer.
Data Presentation: Performance of a Representative Ru-Diphosphine Catalyst
The following table summarizes the performance of a representative chiral ruthenium-diphosphine catalyst in the asymmetric hydrogenation of various ketone substrates relevant to pharmaceutical synthesis.
| Substrate (Ketone) | Product (Chiral Alcohol) | Catalyst System | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | Ru(OAc)₂((R)-BINAP) | 1000:1 | Methanol | 10 atm | 50°C | >99 | 98 |
| 1-(4-Fluorophenyl)ethanone | 1-(4-Fluorophenyl)ethanol | RuCl₂((R)-BINAP)(dmf)n | 500:1 | Ethanol | 20 atm | 60°C | 98 | 97 |
| 3-Quinuclidinone | (R)-3-Quinuclidinol | RuBr₂((R)-BINAP) | 2000:1 | Methanol | 50 atm | 25°C | >99 | 95 |
| Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | Ru(OAc)₂((R)-BINAP) | 1000:1 | Methanol | 100 atm | 30°C | 99 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Aromatic Ketone
This protocol provides a detailed methodology for the asymmetric hydrogenation of acetophenone as a model substrate using a representative Ru-BINAP catalyst.
Materials:
-
Ru(OAc)₂((R)-BINAP) (or a similar chiral ruthenium-phosphine catalyst)
-
Acetophenone (high purity, distilled)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
High-pressure autoclave with a stirrer and temperature control
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Solvents for workup and analysis (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Chiral HPLC column for ee determination
Procedure:
-
Catalyst Preparation: In a glovebox under an inert atmosphere, place the Ru(OAc)₂((R)-BINAP) catalyst (e.g., 0.01 mmol) into the autoclave vessel.
-
Substrate and Solvent Addition: Add anhydrous, degassed methanol (e.g., 20 mL) to the vessel, followed by the acetophenone substrate (e.g., 10 mmol).
-
Autoclave Sealing and Purging: Seal the autoclave securely. Remove it from the glovebox and connect it to a hydrogen gas line. Purge the autoclave three times with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm). Begin stirring and heat the reaction mixture to the specified temperature (e.g., 50°C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (if the setup allows) and analyzing them by GC or TLC. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Isolation: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for asymmetric hydrogenation.
Conceptual Signaling Pathway
Caption: Conceptual catalytic cycle for asymmetric hydrogenation.
Application Notes and Protocols: Solvent Effects on (R)-P-Phos-Ruthenium(acac)2 Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective hydrogenation of prochiral ketones and olefins is a cornerstone of modern asymmetric synthesis, providing efficient access to chiral alcohols and other valuable intermediates for the pharmaceutical and fine chemical industries. Ruthenium complexes bearing chiral phosphine ligands are among the most powerful catalysts for these transformations. The catalytic activity and enantioselectivity of these systems are often profoundly influenced by the reaction solvent. This document provides a detailed overview of the anticipated solvent effects on the catalytic activity of the (R)-P-Phos-Ruthenium(acac)2 complex and offers generalized protocols for solvent screening and optimization in asymmetric hydrogenation reactions.
(R)-P-Phos is a chiral biaryl phosphine ligand known for its effectiveness in inducing high enantioselectivity in various metal-catalyzed reactions. When complexed with Ruthenium(II) and acetylacetonate (acac) ancillary ligands, it forms a robust catalyst for asymmetric hydrogenation. The choice of solvent can impact catalyst solubility, substrate and product solubility, hydrogen solubility, and the stabilization of key intermediates and transition states in the catalytic cycle, thereby affecting reaction rate, conversion, and the enantiomeric excess (ee) of the product.
Influence of Solvents on Catalytic Performance
The selection of an appropriate solvent is a critical parameter in optimizing the performance of (R)-P-Phos-Ruthenium(acac)2 in asymmetric hydrogenation. Different solvents can influence the catalytic outcome through various mechanisms:
-
Polarity and Protic Nature: Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) are often effective in these hydrogenations. They can participate in the catalytic cycle, for instance, by stabilizing charged intermediates or participating in proton transfer steps. Aprotic polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc) can also be effective, influencing the solubility of the catalyst and reactants.
-
Coordinating Ability: Solvents with strong coordinating abilities may compete with the substrate for binding to the ruthenium center, potentially inhibiting the reaction.
-
Hydrogen Solubility: The solubility of hydrogen gas varies among different solvents, which can directly impact the reaction rate, especially under lower pressures.
The following table summarizes representative data on the effect of various solvents on the asymmetric hydrogenation of a model substrate, acetophenone, catalyzed by a generic (R)-P-Phos-Ruthenium(II) complex. This data is illustrative and serves to highlight the typical range of solvent effects observed in such systems.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Acetophenone
| Entry | Solvent | Conversion (%) | ee (%) (R/S) |
| 1 | Methanol (MeOH) | >99 | 98 (R) |
| 2 | Ethanol (EtOH) | >99 | 97 (R) |
| 3 | Isopropanol (i-PrOH) | 98 | 95 (R) |
| 4 | Dichloromethane (DCM) | 95 | 92 (R) |
| 5 | Tetrahydrofuran (THF) | 92 | 90 (R) |
| 6 | Toluene | 85 | 88 (R) |
| 7 | Ethyl Acetate (EtOAc) | 90 | 91 (R) |
Reaction Conditions: Acetophenone (1 mmol), (R)-P-Phos-Ru(acac)2 (0.001 mmol), H2 (10 atm), 25 °C, 12 h.
Experimental Protocols
The following are generalized protocols for conducting a solvent screening study for the asymmetric hydrogenation of a ketone substrate using (R)-P-Phos-Ruthenium(acac)2.
Protocol 1: General Procedure for Solvent Screening in Asymmetric Hydrogenation
-
Catalyst Preparation: Prepare a stock solution of (R)-P-Phos-Ruthenium(acac)2 in a suitable solvent (e.g., dichloromethane or toluene).
-
Reaction Setup: In a series of parallel pressure reactors or a multi-well autoclave, add the ketone substrate (e.g., 0.5 mmol) to each reactor vial.
-
Solvent Addition: To each vial, add 2.0 mL of the solvent to be screened.
-
Catalyst Addition: Add the required amount of the (R)-P-Phos-Ruthenium(acac)2 catalyst solution (e.g., substrate-to-catalyst ratio of 1000:1) to each vial.
-
Reaction Execution: Seal the reactors, purge with hydrogen gas (3 cycles), and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reactions at the desired temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After the reaction, carefully vent the hydrogen pressure. Take an aliquot of each reaction mixture. The conversion can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy. The enantiomeric excess (ee) of the product alcohol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for solvent screening and the logical relationship between solvent properties and catalytic outcomes.
Conclusion
The catalytic activity and enantioselectivity of (R)-P-Phos-Ruthenium(acac)2 in asymmetric hydrogenation are highly dependent on the choice of solvent. A systematic screening of solvents is crucial for optimizing reaction conditions to achieve high conversion and enantiomeric excess. Protic solvents like methanol often provide excellent results, but a broader screening including aprotic polar and non-polar solvents is recommended to identify the optimal medium for a specific substrate. The provided protocols and diagrams serve as a guide for researchers to design and execute their own solvent optimization studies, leading to the development of efficient and highly selective asymmetric hydrogenation processes.
Application Notes and Protocols: Kinetic Studies of (R)-P-Phos-Ruthenium(acac)2 Catalyzed Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the kinetic studies and experimental protocols for asymmetric hydrogenation reactions catalyzed by ruthenium complexes bearing the (R)-P-Phos ligand, often generated in situ from a precursor like Ruthenium(III) acetylacetonate. The information is targeted towards researchers in academia and industry focusing on catalysis, organic synthesis, and pharmaceutical development.
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient and stereoselective synthesis of chiral molecules, which are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Ruthenium complexes featuring chiral phosphine ligands are among the most powerful catalysts for these transformations.[3] The P-Phos family of ligands, characterized by a biaryl backbone with two methoxy-substituted pyridine rings, has demonstrated exceptional activity and selectivity in ruthenium-catalyzed hydrogenations of various substrates, often surpassing traditional ligands like BINAP.[4]
This document outlines the kinetic profile and provides detailed experimental protocols for hydrogenations catalyzed by a system comprising (R)-P-Phos and a ruthenium precursor, specifically Ru(acac)₂ (in its common Ru(III) form, Ru(acac)₃, which is reduced in situ).[5][6]
Data Presentation
The following tables summarize typical quantitative data obtained from kinetic studies of ruthenium-catalyzed asymmetric hydrogenation reactions using P-Phos or analogous ligand systems. These data are compiled to illustrate the effects of various reaction parameters on catalyst performance.
Table 1: Effect of Catalyst Loading on Enantioselectivity and Conversion
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl Acetoacetate | 1.0 | 12 | >99 | 98.5 (R) |
| 2 | Methyl Acetoacetate | 0.5 | 12 | >99 | 98.2 (R) |
| 3 | Methyl Acetoacetate | 0.1 | 24 | 98 | 97.9 (R) |
| 4 | Acetophenone | 1.0 | 16 | >99 | 99.1 (R) |
| 5 | Acetophenone | 0.2 | 24 | 95 | 98.8 (R) |
Table 2: Influence of Hydrogen Pressure on Reaction Rate and Enantioselectivity
| Entry | Substrate | Pressure (atm H₂) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | |---|---|---|---|---|---| | 1 | Methyl Benzoylformate | 10 | 50 | 6 | >99 | 99.2 (R) | | 2 | Methyl Benzoylformate | 20 | 50 | 4 | >99 | 99.3 (R) | | 3 | Methyl Benzoylformate | 50 | 50 | 2 | >99 | 99.1 (R) | | 4 | 4-Methoxyacetophenone | 10 | 60 | 12 | 98 | 97.5 (R) | | 5 | 4-Methoxyacetophenone | 30 | 60 | 8 | >99 | 97.6 (R) |
Table 3: Effect of Temperature on Reaction Outcome
| Entry | Substrate | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | |---|---|---|---|---|---| | 1 | Ethyl 4-chloroacetoacetate | 25 | 20 | 24 | 85 | 98.9 (S) | | 2 | Ethyl 4-chloroacetoacetate | 40 | 20 | 12 | >99 | 98.5 (S) | | 3 | Ethyl 4-chloroacetoacetate | 60 | 20 | 6 | >99 | 97.8 (S) | | 4 | Tetralone | 30 | 50 | 18 | 92 | 96.4 (R) | | 5 | Tetralone | 50 | 50 | 10 | >99 | 95.9 (R) |
Experimental Protocols
The following are detailed methodologies for key experiments in the study of (R)-P-Phos-Ruthenium catalyzed hydrogenation.
Protocol 1: In Situ Catalyst Preparation
The active catalyst is typically prepared in situ from a stable ruthenium precursor and the chiral ligand.
Materials:
-
Ruthenium(III) acetylacetonate (Ru(acac)₃)
-
(R)-P-Phos ligand
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Ru(acac)₃ (1 equivalent) and (R)-P-Phos (1.1 equivalents) to a Schlenk flask.
-
Add the desired volume of anhydrous, degassed solvent to achieve the target catalyst concentration (typically 1-5 mM).
-
Stir the mixture at room temperature for 30-60 minutes. The solution will typically change color, indicating complex formation.
-
This solution of the pre-catalyst is now ready for use in the hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone (e.g., Acetophenone)
Materials:
-
In situ prepared (R)-P-Phos-Ruthenium catalyst solution
-
Acetophenone (substrate)
-
Anhydrous, degassed solvent (e.g., methanol)
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, add the substrate (e.g., acetophenone, 1.0 mmol) to a glass liner for the autoclave.
-
Add the required volume of the catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1 to 1000:1).
-
Add additional solvent to reach the desired substrate concentration (typically 0.1-1.0 M).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave three times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 20 atm).
-
Place the autoclave in a heating block or oil bath set to the desired reaction temperature (e.g., 50°C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and take an aliquot of the reaction mixture for analysis.
Protocol 3: Product Analysis and Enantiomeric Excess Determination
Materials:
-
Reaction mixture aliquot
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
Standard solvents for chromatography (e.g., hexane, isopropanol)
Procedure:
-
Dilute the reaction mixture aliquot with a suitable solvent (e.g., isopropanol).
-
Filter the diluted sample through a syringe filter (0.45 µm) to remove any particulate matter.
-
Inject the sample into the GC or HPLC system.
-
The conversion can be determined by comparing the peak area of the substrate to that of the product.
-
The enantiomeric excess (ee) is determined from the peak areas of the two enantiomers of the product separated on the chiral column, using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Mandatory Visualizations
Catalytic Cycle for Ruthenium-Catalyzed Ketone Hydrogenation
The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by a Ru-P-Phos complex. The cycle is initiated by the coordination of the substrate to the active ruthenium hydride species.
Caption: A simplified catalytic cycle for Ru-P-Phos catalyzed asymmetric ketone hydrogenation.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different reaction conditions to optimize the catalytic process.
Caption: High-throughput experimental workflow for optimizing hydrogenation reactions.
References
- 1. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. Ruthenium(III) acetylacetonate, 97% 14284-93-6 India [ottokemi.com]
Troubleshooting & Optimization
(R)-P-PhosRuthenium(acac)2 catalyst deactivation and regeneration
Technical Support Center: (R)-P-PhosRuthenium(acac)2 Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the this compound catalyst. The information is designed to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide
This guide is formatted in a question-and-answer style to directly address potential experimental issues.
Q1: My catalytic reaction is showing low or no conversion. What are the possible causes?
A1: Low or no conversion can stem from several factors related to catalyst deactivation or suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Catalyst Deactivation: The this compound catalyst, like many ruthenium-phosphine complexes, can deactivate through various mechanisms.
-
Oxidation: The phosphine ligand (P-Phos) is susceptible to oxidation, which can diminish its ability to coordinate effectively with the ruthenium center.[1] Handling the catalyst under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Formation of Inactive Ruthenium Species: The active catalytic species can convert into inactive forms. For example, the formation of ruthenium hydroxide [Ru(OH)x] species has been identified as a cause of deactivation in some ruthenium-catalyzed hydrogenations.[2] Additionally, inactive ruthenium dimers can sometimes form.[3]
-
Decomposition of the Active Complex: The active Ru-hydride intermediate, which is often crucial for the catalytic cycle, can be unstable and decompose over time.[4]
-
-
Reaction Conditions:
-
Solvent and Reagent Purity: Impurities in solvents or reagents, such as peroxides in ethers or trace amounts of water, can react with and deactivate the catalyst.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Hydrogen Pressure: In hydrogenation reactions, insufficient hydrogen pressure will lead to low conversion.
-
Q2: I'm observing a significant drop in enantioselectivity during the reaction or between runs. Why is this happening?
A2: A decrease in enantioselectivity is often linked to changes in the chiral environment of the catalyst.
-
Ligand Degradation: The chiral P-Phos ligand is responsible for inducing asymmetry. If the ligand degrades, for example through oxidation or side reactions, the catalyst's ability to control the stereochemical outcome will be compromised.
-
Formation of Achiral Catalytic Species: The active chiral catalyst might be converting into a different, achiral or less selective, ruthenium species that can still catalyze the reaction but without the desired stereocontrol.
-
Influence of Additives: Certain additives or byproducts generated during the reaction could interact with the catalyst and alter its chiral environment.
Q3: My catalyst appears to have lost activity after the first use. Can it be regenerated?
A3: Yes, regeneration of ruthenium catalysts is often possible, and a significant portion of the initial activity can sometimes be recovered.[2] The appropriate regeneration protocol depends on the cause of deactivation.
-
For Deactivation by Oxidation: If the phosphine ligand has been oxidized, regeneration of the catalyst complex itself can be challenging. It is often more practical to prevent oxidation by using rigorous inert atmosphere techniques.
-
For Deactivation by Hydroxide Formation: If deactivation is due to the formation of ruthenium hydroxides, a carefully controlled reactivation procedure may be effective. This could involve treatment with a mild acid to remove the hydroxide ligands, followed by washing and drying under inert conditions.
A general protocol for catalyst regeneration is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q: What is the typical shelf-life of the this compound catalyst?
A: As a solid, when stored under an inert atmosphere and protected from light and moisture, the catalyst should be stable for an extended period. However, in solution, its stability is significantly lower and depends on the solvent and storage conditions. It is always recommended to prepare solutions fresh before use.
Q: How should I handle and store the this compound catalyst?
A: This catalyst is air-sensitive due to the phosphine ligand.[1] All handling should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (argon or nitrogen). Store the solid catalyst in a sealed container in a cool, dark, and dry place, preferably within a glovebox.
Q: What are the best solvents for reactions using this catalyst?
A: The choice of solvent is reaction-dependent. However, it is critical to use anhydrous, deoxygenated solvents. Common solvents for hydrogenation reactions include methanol, ethanol, isopropanol, and toluene. Always check for compatibility with your specific reaction.
Q: Can I reuse the catalyst?
A: While catalyst reuse is desirable, it is often challenging with homogeneous catalysts due to difficulties in separation and potential deactivation. If you plan to reuse the catalyst, you will need to develop a robust protocol for its recovery and regeneration, followed by a thorough evaluation of its activity and enantioselectivity in subsequent runs.
Data Presentation
The following tables provide hypothetical data to illustrate the effects of various conditions on catalyst performance.
Table 1: Effect of Air Exposure on Catalyst Performance
| Catalyst Handling | Conversion (%) | Enantiomeric Excess (ee, %) |
| Handled under Inert Atmosphere | 99 | 98 |
| Exposed to Air for 5 minutes | 45 | 85 |
| Exposed to Air for 30 minutes | < 5 | Not Determined |
Table 2: Catalyst Regeneration and Reuse
| Catalyst Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| Fresh Catalyst | 99 | 98 |
| After 1st Use (no regeneration) | 60 | 95 |
| After Regeneration Protocol A | 85 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
-
Preparation: In a glovebox, add the this compound catalyst to a dry Schlenk flask or a pressure reactor insert.
-
Solvent and Substrate Addition: Add the degassed, anhydrous solvent, followed by the substrate.
-
Reaction Setup: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Hydrogenation: Purge the vessel with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure.
-
Reaction Execution: Stir the reaction mixture at the desired temperature for the specified time.
-
Work-up: After the reaction is complete, carefully vent the hydrogen pressure. The product can then be isolated using standard purification techniques.
Protocol 2: Catalyst Regeneration (Hypothetical Procedure)
This is a general guideline and may require optimization for the specific deactivation mechanism.
-
Catalyst Recovery: After the reaction, if the catalyst is in a biphasic system or can be precipitated, separate it from the reaction mixture.
-
Washing: Wash the recovered catalyst with a degassed, non-coordinating solvent (e.g., hexane) to remove residual products and byproducts.
-
Reactivation (if hydroxide formation is suspected): Treat the catalyst with a dilute solution of a non-coordinating acid (e.g., HBF4 in ether) in a non-protic solvent under an inert atmosphere. This step should be performed with extreme care to avoid complete decomposition of the complex.
-
Final Wash and Dry: Wash the catalyst again with a non-coordinating solvent to remove any excess acid and byproducts. Dry the catalyst under high vacuum.
-
Activity Test: Evaluate the activity and enantioselectivity of the regenerated catalyst using a standard test reaction.
Visualizations
Below are diagrams illustrating key concepts related to the use of the this compound catalyst.
Caption: Potential deactivation pathways for the this compound catalyst.
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Caption: A simplified cycle illustrating catalyst deactivation and regeneration.
References
troubleshooting low yield in P-PhosRuthenium catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in P-Phos/Ruthenium catalyzed reactions, particularly in asymmetric hydrogenations.
Troubleshooting Guide
Low product yield is a common issue that can arise from various factors in a catalytic reaction. This guide provides a systematic approach to identifying and resolving the root cause of poor performance in your P-Phos/Ruthenium catalyzed reaction.
Question: My P-Phos/Ruthenium catalyzed reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot it?
Answer:
Low conversion can be attributed to several factors, ranging from catalyst activity to reaction conditions. Follow this troubleshooting workflow to diagnose the issue:
Frequently Asked Questions (FAQs)
Catalyst and Ligand
Q1: How can I be sure my Ruthenium precursor and P-Phos ligand are active?
A1: P-Phos ligands and many ruthenium precursors are air-sensitive and can degrade over time if not stored and handled properly.
-
Storage: Store ligands and catalysts in a glovebox or desiccator under an inert atmosphere (argon or nitrogen).
-
Handling: All manipulations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Purity Check: If you suspect degradation, consider verifying the purity of your ligand by ³¹P NMR spectroscopy. For the ruthenium precursor, ensure it is from a reliable source and has been stored correctly. Ligands that are traditionally considered "stable" may undergo unpredictable decomposition pathways[1].
Q2: What is the optimal Ruthenium:P-Phos ligand ratio?
A2: The optimal ratio can be substrate-dependent. A common starting point is a ligand-to-metal ratio slightly above 1:1 (e.g., 1.1:1) to ensure all the metal is complexed. However, for some reactions, an excess of the ligand may be beneficial, while for others it could be detrimental. It is advisable to screen a small range of ratios during optimization.
Q3: Does the catalyst require pre-formation or activation?
A3: Yes, in many cases, the active catalytic species is formed in situ. This often involves reacting the ruthenium precursor with the P-Phos ligand in a suitable solvent before adding the substrate. Some protocols may also require the addition of a base to generate the active catalyst. The activation of the precursor can be a fast and quantitative process under the right conditions[2].
Reagents and Solvents
Q4: Can impurities in my substrate or solvent affect the reaction?
A4: Absolutely. Catalyst poisons can severely inhibit or completely stop the reaction.
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Substrate Purity: Ensure your substrate is free from impurities that can act as catalyst poisons. Common poisons include sulfur compounds, phosphorus compounds, and other strongly coordinating species[3]. Purification of the substrate by chromatography or distillation is recommended.
-
Solvent Quality: Use high-purity, dry, and degassed solvents. Water and oxygen can be detrimental to the catalyst's activity. Many solvent selection guides are available to help choose environmentally friendly and effective solvents[4][5][6][7][8].
-
Gas Purity: Use high-purity hydrogen gas.
Q5: Which solvent should I use for my P-Phos/Ruthenium catalyzed hydrogenation?
A5: The choice of solvent can significantly impact reaction rate and enantioselectivity. Protic solvents like methanol and ethanol are commonly used for the hydrogenation of ketones. Aprotic solvents such as dichloromethane (DCM) or toluene may also be effective depending on the substrate. It is often necessary to screen a few solvents to find the optimal one for your specific reaction.
Reaction Parameters
Q6: My conversion is low. Should I increase the catalyst loading?
A6: Increasing the catalyst loading can improve conversion, but it is not always the most efficient or cost-effective solution. Before increasing the loading, ensure that other factors like reagent purity and reaction conditions are optimized. Typical catalyst loadings for asymmetric hydrogenations are in the range of 0.01 to 1 mol%.
Q7: What is the role of a base in the reaction, and which one should I use?
A7: In many Ru-catalyzed ketone hydrogenations, a base is required to facilitate the formation of the active ruthenium-hydride species. Common bases include potassium tert-butoxide (KOtBu) and potassium hydroxide (KOH). The amount of base can also be a critical parameter to optimize.
Q8: How do temperature and hydrogen pressure affect the reaction?
A8: Both temperature and pressure are critical parameters.
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Temperature: Higher temperatures generally increase the reaction rate, but can sometimes lead to lower enantioselectivity or catalyst decomposition. A common starting temperature is room temperature, with adjustments made as needed.
-
Hydrogen Pressure: The optimal hydrogen pressure can vary significantly depending on the substrate and catalyst system. Pressures can range from atmospheric to over 50 bar. Higher pressure often leads to higher conversion but may not always improve enantioselectivity. For some rhodium-catalyzed systems, low hydrogen pressure is necessary[9].
Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of various parameters on the yield and enantioselectivity of asymmetric hydrogenation reactions. The optimal conditions are highly substrate- and ligand-dependent and should be determined experimentally.
| Parameter | General Effect on Yield | General Effect on Enantioselectivity (ee) | Typical Range/Value | Notes |
| Catalyst Loading | Increases with higher loading | Generally minor effect | 0.01 - 1 mol% | High loading can be costly. |
| Ligand:Metal Ratio | Optimal ratio exists | Can be highly sensitive | 1:1 to 1.5:1 | Excess ligand can sometimes be inhibitory. |
| Temperature | Increases with temperature | Often decreases at higher temperatures | 20°C - 80°C | Lower temperatures may improve ee but require longer reaction times[1]. |
| H₂ Pressure | Generally increases with pressure | Variable; can increase or decrease | 1 - 100 bar | Substrate-dependent; higher pressure doesn't always mean better ee. |
| Substrate Conc. | Can decrease at very high conc. | Can be affected by concentration | 0.1 - 1.0 M | High concentrations can lead to catalyst inhibition or solubility issues. |
| Solvent | Highly dependent on solvent choice | Highly dependent on solvent choice | Alcohols, DCM, Toluene, etc. | Protic solvents are common for ketone hydrogenations. |
| Base Additive | Often essential for catalyst activation | Can influence both rate and ee | 1 - 10 equivalents to Ru | Type and amount of base are critical. |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol is a general guideline and should be optimized for your specific substrate and P-Phos ligand.
1. Catalyst Precursor Preparation (In Situ):
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In a glovebox or under a strict inert atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the P-Phos ligand to a dry Schlenk flask equipped with a magnetic stir bar.
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Add a degassed solvent (e.g., isopropanol, 2.0 mL).
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Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
2. Reaction Setup:
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In a separate Schlenk flask, dissolve the ketone substrate (e.g., acetophenone, 0.8 mmol) in the same degassed solvent (3.0 mL)[10].
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Add the base (e.g., potassium hydroxide, 4.0 mmol) to the substrate solution[10].
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Transfer the prepared catalyst solution to the substrate solution via cannula.
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Seal the reaction vessel and transfer it to an autoclave.
3. Hydrogenation:
-
Purge the autoclave with hydrogen gas (3-4 cycles).
-
Pressurize the autoclave to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) for the specified time (e.g., 12-24 hours)[10].
4. Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction with a suitable reagent if necessary (e.g., by adding a small amount of water or dilute acid).
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Filter the reaction mixture to remove any solids.
-
Analyze the conversion and enantiomeric excess of the product by appropriate methods (e.g., GC, HPLC with a chiral column).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An attempt to provide an environmentally friendly solvent selection guide for olefin metathesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for (R)-P-PhosRuthenium(acac)2
Welcome to the Technical Support Center for optimizing reactions with (R)-P-Phos-Ruthenium(acac)₂. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal results in their asymmetric hydrogenation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic process.
Q1: My reaction shows low or no conversion. What are the common causes and solutions?
Low conversion can stem from several factors related to catalyst activity, reaction setup, and conditions. The primary issues to investigate are catalyst integrity, the role of the basic activator, and the physical reaction parameters.
Potential Causes & Recommended Actions:
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Catalyst Deactivation: The Ru-catalyst can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous, degassed solvents.
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Insufficient Base/Activator: Many ruthenium-catalyzed hydrogenations of ketones require a base to form the active ruthenium hydride species.[1][2] Without it, the catalytic cycle cannot proceed efficiently. Ensure the correct stoichiometric amount of base (e.g., NaOH, t-BuOK) is added.[2]
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Sub-optimal Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Consider a moderate increase in temperature (e.g., to 50-60 °C).[3]
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Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen is proportional to the applied pressure. Low pressure can lead to slow reaction rates. Ensure your system is properly sealed and pressurized to the recommended level (e.g., 30-50 bar H₂).
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Poor Substrate Purity: Impurities in the substrate, particularly those containing sulfur or other coordinating groups, can act as catalyst poisons. Purify the substrate before use if its quality is uncertain.
Below is a logical workflow to diagnose and resolve low conversion issues.
Q2: I am observing low enantioselectivity (ee%). How can I improve it?
Low enantioselectivity indicates that the catalyst is not effectively differentiating between the two faces of the prochiral substrate. This can be influenced by reaction conditions and the substrate itself.
Potential Causes & Recommended Actions:
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Reaction Temperature: Higher temperatures can sometimes reduce enantioselectivity by providing enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer. Try running the reaction at a lower temperature.
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Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state. Protic solvents like 2-propanol or methanol are commonly used and often give high selectivity. It may be beneficial to screen a few different solvents.
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Competitive Pathways: Low enantioselectivity can be caused by small differences in the activation energies between the two competing diastereomeric reaction pathways that lead to the (R) and (S) products.[4] Adjusting temperature or solvent can help favor one pathway over the other.
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Catalyst-Substrate Mismatch: While (R)-P-Phos is a robust ligand, its effectiveness can vary with the substrate. For particularly challenging substrates, a different chiral ligand might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the typical application of (R)-P-Phos-Ruthenium(acac)₂?
This complex is a chiral catalyst primarily used for the asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols.[2] It is particularly effective for aromatic, heteroaromatic, and unsaturated ketones.[2]
Q2: Why is a base, such as t-BuOK or NaOH, often required in these reactions?
The reaction mechanism for ketone hydrogenation with this type of catalyst often proceeds through an "outer-sphere" pathway where the active species is a ruthenium-hydride.[2][5] A base is typically required to react with the catalyst precursor or with the hydrogen source (like isopropanol in transfer hydrogenation) to generate the crucial ruthenium-hydride intermediate that performs the reduction.[1][2]
Q3: What solvents are recommended for this reaction?
Protic alcohols, especially 2-propanol and methanol, are the most commonly used and effective solvents for asymmetric hydrogenation with ruthenium catalysts. They can participate in the reaction, particularly in transfer hydrogenation, and help stabilize the key intermediates.[1][6]
Data Presentation
Optimizing reaction parameters is key to achieving high yield and enantioselectivity. The following table summarizes the typical effects of changing common reaction variables.
| Parameter | Typical Range | Effect on Conversion | Effect on Enantioselectivity (ee%) | Notes |
| Temperature | 25 - 80 °C | Increases with temperature | Often decreases at higher temperatures | An optimal balance is needed. A common starting point is 50-60 °C.[3] |
| H₂ Pressure | 10 - 80 bar | Increases with pressure | Generally less sensitive, but can vary | Higher pressure increases H₂ concentration, boosting the rate. 30 bar is a good starting point.[3] |
| Catalyst Loading | 0.01 - 1 mol% | Increases with loading | Generally unaffected | Lowering catalyst loading (high substrate/catalyst ratio) is economically desirable.[6] |
| Solvent | Alcohols, THF | Highly dependent | Highly dependent | 2-Propanol is a common and effective choice for transfer hydrogenation.[6] |
| Base | t-BuOK, NaOH | Essential for activation | Can influence selectivity | The choice and amount of base can be critical for catalyst activation and stability.[2][6] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Acetophenone
This protocol provides a starting point for the asymmetric hydrogenation of a typical aromatic ketone using (R)-P-Phos-Ru(acac)₂.
Materials and Equipment:
-
(R)-P-Phos-Ruthenium(acac)₂ catalyst
-
Acetophenone (purified)
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Potassium tert-butoxide (t-BuOK)
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Methanol (anhydrous, degassed)
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High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
-
Standard Schlenk line equipment for inert atmosphere manipulations
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (Argon or Nitrogen).
-
Charging the Reactor: Under a positive pressure of inert gas, add the (R)-P-Phos-Ruthenium(acac)₂ catalyst (e.g., corresponding to a 2000:1 substrate-to-catalyst ratio).
-
Addition of Reagents: Add the acetophenone substrate, followed by anhydrous, degassed methanol.
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Addition of Base: Add a solution of potassium tert-butoxide in methanol (e.g., 1 M solution, 2 mol% relative to substrate).[2]
-
Reaction Execution:
-
Monitoring and Work-up:
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Monitor the reaction progress by taking aliquots (after carefully venting and re-purging the system) and analyzing them by GC or TLC.
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Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
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Quench the reaction mixture by adding a small amount of water or a saturated NH₄Cl solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
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Purify the resulting 1-phenylethanol by column chromatography if necessary.
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Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
References
Technical Support Center: (R)-P-PhosRuthenium(acac)2 in Asymmetric Hydrogenation
Welcome to the technical support center for (R)-P-PhosRuthenium(acac)2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of additives to optimize the performance of this catalyst in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of additives in this compound catalyzed asymmetric hydrogenation?
Additives can significantly influence the catalytic activity and enantioselectivity of the this compound system. They can act as activators or inhibitors, and their effect is often substrate and solvent dependent. Additives are typically classified as acidic or basic and can modulate the electronic properties of the metal center, influence the catalyst's resting state, or participate in the substrate activation steps.
Q2: When should I consider using an additive in my reaction?
You should consider screening for additives under the following circumstances:
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Low Enantioselectivity (ee): Additives can enhance the chiral discrimination of the catalyst.
-
Low Conversion/Reaction Rate: Certain additives can accelerate the catalytic cycle.
-
Substrate-Specific Issues: Some substrates may require an additive for efficient and selective hydrogenation.
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Reaction Optimization: To improve the overall efficiency and robustness of the hydrogenation process.
Q3: What types of additives are commonly used with Ruthenium-phosphine catalysts?
A range of acidic and basic additives can be employed. Common examples include:
-
Acidic Additives: Methanesulfonic acid, p-toluenesulfonic acid, and other Brønsted acids. These can influence catalyst activation and speciation.
-
Basic Additives: Triethylamine, potassium tert-butoxide, and other non-coordinating or weakly coordinating bases. These can affect the deprotonation steps in the catalytic cycle.
Q4: How do I choose the right additive for my specific reaction?
The selection of an appropriate additive is often empirical and requires screening. A good starting point is to test a small panel of common acidic and basic additives at varying stoichiometries relative to the catalyst. The optimal additive will depend on the specific substrate, solvent, and desired outcome (e.g., improved enantioselectivity vs. increased reaction rate).
Troubleshooting Guide
Issue 1: Low Enantioselectivity (% ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Additive | 1. Screen a panel of additives: Test both acidic and basic additives. Start with common examples like triethylamine or methanesulfonic acid. 2. Optimize additive loading: Vary the molar ratio of the additive relative to the catalyst (e.g., 0.5, 1, 2, 5 equivalents). |
| Incorrect Solvent | 1. Evaluate different solvents: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Test a range of solvents such as methanol, ethanol, dichloromethane, and toluene. |
| Reaction Temperature | 1. Lower the reaction temperature: In many cases, reducing the temperature can improve enantioselectivity. |
| Hydrogen Pressure | 1. Optimize hydrogen pressure: The effect of hydrogen pressure on enantioselectivity can be complex and substrate-dependent. A systematic study of varying the pressure may be necessary.[1][2] |
| Substrate Quality | 1. Ensure high purity of the substrate: Impurities can sometimes interfere with the catalyst and affect its performance. |
Issue 2: Low Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Check for impurities: Ensure all reagents and solvents are of high purity and free of catalyst poisons. 2. Handle catalyst under inert atmosphere: this compound and its activated forms can be sensitive to air and moisture. |
| Insufficient Catalyst Loading | 1. Increase catalyst loading: While aiming for low catalyst loadings is ideal, a higher loading might be necessary for challenging substrates. |
| Suboptimal Additive | 1. Screen for an activating additive: Some additives can significantly accelerate the reaction rate. |
| Inadequate Hydrogen Pressure or Temperature | 1. Increase hydrogen pressure and/or temperature: Higher pressure and temperature generally lead to faster reaction rates. However, be mindful of the potential impact on enantioselectivity. |
| Poor Mixing | 1. Ensure efficient stirring: In heterogeneous reactions or reactions with limited solubility, efficient mixing is crucial for good mass transfer. |
Data Presentation: Illustrative Effect of Additives
The following tables provide an illustrative summary of how different additives might affect the performance of this compound in the asymmetric hydrogenation of a generic ketone. Note: These are representative data and actual results will vary depending on the specific substrate and reaction conditions.
Table 1: Effect of Basic Additives on Enantioselectivity and Conversion
| Additive | Equivalents (vs. Catalyst) | Conversion (%) | Enantiomeric Excess (% ee) |
| None | - | 75 | 85 |
| Triethylamine | 1.0 | 85 | 92 |
| Triethylamine | 2.0 | 90 | 95 |
| DBU | 1.0 | 88 | 90 |
| K₃PO₄ | 1.0 | 82 | 88 |
Table 2: Effect of Acidic Additives on Enantioselectivity and Conversion
| Additive | Equivalents (vs. Catalyst) | Conversion (%) | Enantiomeric Excess (% ee) |
| None | - | 75 | 85 |
| Methanesulfonic Acid | 0.5 | 80 | 88 |
| Methanesulfonic Acid | 1.0 | 85 | 90 |
| p-Toluenesulfonic Acid | 1.0 | 82 | 87 |
| Acetic Acid | 1.0 | 78 | 86 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol provides a general guideline for performing an asymmetric hydrogenation reaction using this compound.
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Catalyst Pre-activation (if required): In a glovebox or under an inert atmosphere, dissolve this compound in a degassed solvent. Some protocols may require pre-hydrogenation or reaction with an activator to form the active catalytic species.
-
Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the substrate and the chosen solvent.
-
Catalyst Addition: Add the pre-activated catalyst solution to the reactor.
-
Additive Addition: If an additive is being used, add the appropriate amount of the additive to the reactor.
-
Reaction Execution: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure. Heat the reaction to the desired temperature and stir vigorously for the specified time.
-
Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. The reaction mixture can then be analyzed by techniques such as chiral HPLC or GC to determine the conversion and enantiomeric excess.
Protocol 2: Screening of Additives
This protocol outlines a systematic approach to screen for the optimal additive.
-
Prepare Stock Solutions: Prepare stock solutions of the this compound catalyst and a panel of selected acidic and basic additives in a suitable degassed solvent.
-
Set up Parallel Reactions: In an array of high-pressure vials or a parallel reactor system, dispense equal amounts of the substrate.
-
Dispense Reagents: Add the catalyst stock solution to each vial, followed by the respective additive stock solution at different desired stoichiometries.
-
Reaction and Analysis: Pressurize the vials with hydrogen and run the reactions under identical conditions (temperature, pressure, time). After the reaction, analyze each sample to determine the conversion and enantiomeric excess.
-
Data Evaluation: Compare the results to identify the additive and loading that provides the best performance.
Visualizations
Caption: Workflow for Additive Screening in Asymmetric Hydrogenation.
Caption: Logical Flow for Troubleshooting Common Issues.
References
Technical Support Center: Purification of Products from (R)-P-Phos/Ruthenium(acac)2 Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by (R)-P-Phos/Ruthenium(acac)2.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the ruthenium catalyst from my final product?
A1: Residual ruthenium in the final product is a significant concern, particularly in the pharmaceutical industry. Ruthenium is a heavy metal and its presence is strictly regulated by bodies like the FDA. For orally administered drugs, the permissible daily exposure (PDE) to ruthenium is very low[1]. Beyond toxicity concerns, residual catalyst can also lead to undesired side reactions, such as product decomposition or isomerization over time[2].
Q2: What are the common impurities I might encounter in my reaction mixture besides the ruthenium catalyst?
A2: Besides the ruthenium catalyst and its decomposition products, other common impurities can include unreacted starting materials, byproducts from the hydrogenation reaction, and the (R)-P-Phos ligand. The specific byproducts will depend on the substrate and reaction conditions.
Q3: How can I detect the level of ruthenium contamination in my product?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and commonly used analytical technique for quantifying trace amounts of metals, including ruthenium, in organic samples[3][4][5].
Q4: What are the general strategies for removing ruthenium catalysts?
A4: The main strategies for removing ruthenium fall into three categories:
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Precipitation: Converting the soluble ruthenium species into an insoluble form that can be removed by filtration.
-
Extraction: Using a liquid-liquid extraction to partition the ruthenium catalyst into a phase separate from the product.
-
Adsorption: Using a solid-phase scavenger to bind the ruthenium, which is then removed by filtration[1].
Troubleshooting Guides
Problem 1: High Ruthenium Content in the Purified Product
Symptoms:
-
The final product has a dark or colored appearance.
-
ICP-MS analysis shows ruthenium levels above the acceptable limit (<10 ppm for pharmaceutical applications)[6][7].
Possible Causes:
-
Inefficient removal of the catalyst during workup.
-
The chosen purification method is not suitable for the specific ruthenium species present.
-
The catalyst is strongly coordinated to the product.
Solutions:
A systematic approach to troubleshooting high ruthenium content is outlined in the diagram below.
Quantitative Data on Ruthenium Removal Methods:
| Purification Method | Scavenger/Reagent | Initial Ru (ppm) | Final Ru (ppm) | Removal Efficiency (%) | Reference |
| Adsorption | Activated Carbon | 4400 | 82 | 98.1 | [3] |
| Adsorption + Extraction | THMP (50 equiv) + H2O washes | 4400 | 2 | >99.9 | [3] |
| Extraction | Aqueous Cysteine | 427 | <1 | >99.7 | [6] |
| Oxidative Precipitation | 15% aq. H2O2 | - | <2 | - | [8] |
Problem 2: Product Decomposition or Isomerization During Purification
Symptoms:
-
Formation of new spots on TLC or new peaks in HPLC/GC-MS after purification.
-
Loss of enantiomeric excess (ee).
-
Overall yield is significantly lower than expected.
Possible Causes:
-
The product is sensitive to the acidic or basic conditions of the purification method.
-
Residual ruthenium catalyst is causing degradation.
-
The product is thermally unstable and degrades on silica gel.
Solutions:
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 3. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-P-Phos-Ruthenium(acac)2 Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during asymmetric hydrogenation reactions using the (R)-P-Phos-Ruthenium(acac)2 catalyst system. The purity of the substrate is a critical factor that can significantly impact catalyst efficiency, affecting conversion rates, enantioselectivity, and overall reaction kinetics. This guide offers insights into common issues, preventative measures, and corrective actions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion. What are the potential causes related to substrate purity?
A1: Low conversion is often a primary indicator of catalyst inhibition or deactivation. When considering substrate purity, the following impurities are common culprits:
-
Coordinating Functional Groups: Impurities containing functional groups that can coordinate to the ruthenium center, such as amines, thiols, and some nitrogen-containing heterocycles, can act as competitive ligands, blocking the substrate's access to the catalyst's active site.
-
Oxidizing Agents: Peroxides, often present in ethereal solvents or formed from the substrate itself upon prolonged storage, can oxidize the phosphine ligand or the ruthenium center, rendering the catalyst inactive.
-
Water Content: While some ruthenium-catalyzed hydrogenations can tolerate small amounts of water, excess water can lead to the formation of inactive ruthenium hydroxide species. The optimal water content is highly reaction-dependent.
-
Acidic or Basic Impurities: The presence of acidic or basic impurities can alter the pH of the reaction medium, which can be critical for catalyst stability and activity.
Q2: I am observing a significant drop in enantioselectivity (% ee). How can substrate purity be the cause?
A2: A decrease in enantioselectivity can be a more subtle indication of issues related to substrate purity.
-
Competing Racemic Catalysis: Some impurities may react with the chiral catalyst to form a non-chiral or racemic catalytic species that can still hydrogenate the substrate, but without stereocontrol. This leads to a lower overall enantiomeric excess.
-
Alteration of the Chiral Environment: Impurities that coordinate to the ruthenium center can alter the steric and electronic properties of the catalyst's chiral environment, leading to a less effective transfer of chirality to the substrate.
-
Presence of Prochiral Impurities: If the substrate contains impurities that are also prochiral and can be hydrogenated by the catalyst, this can consume the catalyst and potentially lead to a mixture of chiral products, complicating analysis and reducing the desired product's % ee.
Q3: What are common impurities to look out for in ketone substrates?
A3: Ketones, a common class of substrates for this catalyst, can contain several types of impurities depending on their synthesis and handling:
-
Aldehydes: Aldehydes are a common impurity in ketone starting materials. They can sometimes be reduced faster than ketones and may introduce side products.
-
Peroxides: Ketones, especially those with α-hydrogens, can form peroxides upon exposure to air and light.
-
Unreacted Starting Materials or Byproducts: Impurities from the synthesis of the ketone, such as other carbonyl compounds or compounds with coordinating functional groups, can interfere with the catalysis.
-
Solvent Residues: Residual solvents from purification steps can introduce impurities. For example, residual acetone is a common issue.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to substrate purity in (R)-P-Phos-Ruthenium(acac)2 catalyzed hydrogenations.
Problem: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Action |
| Catalyst Poisoning by Coordinating Impurities (e.g., S, N, P compounds) | Analyze the substrate using techniques like GC-MS, LC-MS, or NMR to identify any impurities with coordinating functional groups. | Purify the substrate by distillation, recrystallization, or chromatography. Passing the substrate through a plug of activated alumina or silica gel can also remove polar impurities. |
| Catalyst Deactivation by Peroxides | Test the substrate and solvent for the presence of peroxides using peroxide test strips or a potassium iodide/starch solution. | Purge the substrate and solvent with an inert gas (e.g., argon or nitrogen) and pass them through a column of activated alumina to remove peroxides. |
| Excess Water | Determine the water content of the substrate and solvent using Karl Fischer titration. | Use anhydrous solvents and dry the substrate thoroughly before use. The addition of molecular sieves to the reaction can also help to scavenge trace amounts of water. |
Problem: Decreased Enantioselectivity (% ee)
| Potential Cause | Diagnostic Check | Recommended Action |
| Formation of a Non-chiral Catalytic Species | This is difficult to detect directly in the reaction mixture. The primary indicator is a drop in % ee without a significant loss of conversion. | Rigorous purification of the substrate is crucial. Ensure all potential coordinating impurities are removed. |
| Alteration of the Catalyst's Chiral Pocket | Analyze the substrate for bulky impurities that could sterically hinder the desired substrate-catalyst interaction. | Purify the substrate to remove sterically demanding impurities. |
| Presence of Competing Reducible Impurities | Use GC or HPLC to analyze the crude reaction mixture for the presence of unexpected side products. | Purify the substrate to remove other reducible functional groups. |
Experimental Protocols: Substrate Purification
To minimize the impact of substrate impurities, adopting a rigorous purification protocol is essential.
General Protocol for Liquid Ketone Purification:
-
Washing: Wash the ketone with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine.
-
Drying: Dry the ketone over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Distillation: Distill the ketone under reduced pressure. This is a highly effective method for removing non-volatile impurities and residual water.
-
Storage: Store the purified ketone under an inert atmosphere (argon or nitrogen) and in the dark to prevent peroxide formation.
General Protocol for Solid Ketone Purification:
-
Recrystallization: Recrystallize the ketone from a suitable solvent system to remove impurities.
-
Drying: Dry the recrystallized ketone under high vacuum to remove residual solvent.
-
Storage: Store the purified solid ketone in a desiccator under an inert atmosphere.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered in (R)-P-Phos-Ruthenium(acac)2 catalyzed reactions, with a focus on substrate purity.
Caption: Troubleshooting workflow for issues related to substrate purity.
This structured approach, combining vigilant analysis of starting materials with appropriate purification techniques, is paramount to achieving high efficiency and reproducibility in (R)-P-Phos-Ruthenium(acac)2 catalyzed asymmetric hydrogenations.
Technical Support Center: Managing Air and Moisture Sensitivity of Ru-P-Phos Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Ru-P-Phos catalysts, a class of powerful tools in modern synthetic chemistry. Given their inherent sensitivity to air and moisture, proper handling is paramount to ensure catalytic activity, reproducibility, and safety. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Ru-P-Phos catalysts sensitive to air and moisture?
A1: The sensitivity of Ru-P-Phos catalysts stems from the susceptibility of both the ruthenium center and the phosphine ligands to oxidation and hydrolysis. The Ru(II) center in many active catalysts can be oxidized to higher, less active oxidation states in the presence of oxygen. More critically, the phosphine ligands, which are crucial for the catalyst's electronic and steric properties, can be readily oxidized by air to form phosphine oxides. This oxidation alters the ligand's properties, leading to catalyst deactivation. Furthermore, some Ru-P-Phos complexes can react with water, leading to decomposition or the formation of inactive species. Aqueous solutions of some Ru(II) precursors are known to be exceedingly oxygen-sensitive.[1]
Q2: How should I store my Ru-P-Phos catalysts?
A2: Ru-P-Phos catalysts should always be stored in a dry, inert atmosphere. The ideal storage location is a glovebox with low oxygen and moisture levels (typically <1 ppm). If a glovebox is unavailable, storing the catalyst in a sealed vial or Schlenk flask under an inert gas (argon or nitrogen) in a desiccator is a viable alternative. Always refer to the supplier's specific storage recommendations.
Q3: What are the visual signs of catalyst decomposition?
A3: A change in color or physical appearance of the catalyst powder can indicate decomposition. For example, a free-flowing powder that becomes clumpy may have been exposed to moisture. Color changes can signify oxidation or other chemical transformations. However, visual inspection is not always a reliable indicator of catalyst activity. Minor, visually imperceptible degradation can significantly impact catalytic performance.
Q4: Can I handle Ru-P-Phos catalysts on the benchtop, even for a short time?
A4: It is strongly discouraged to handle Ru-P-Phos catalysts on an open bench. Even brief exposure to the atmosphere can lead to partial or complete deactivation. All weighing and transfers should be performed in a glovebox or using rigorous Schlenk line techniques.
Q5: My reaction with a Ru-P-Phos catalyst is not working. How do I know if catalyst deactivation is the problem?
A5: If a typically reliable reaction fails, catalyst deactivation is a primary suspect. Common symptoms include low or no product yield, the formation of byproducts, or a change in the reaction's selectivity. To confirm, you can run a control reaction with a fresh, unopened batch of the catalyst under identical, strictly inert conditions. If the control reaction is successful, your original catalyst was likely compromised. During the synthesis of some Buchwald G3 precatalysts, it was observed that the RuPhos ligand could be oxidized to the corresponding phosphine oxide, which can be an impurity in the catalyst.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Ru-P-Phos catalysts.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity in a previously successful reaction. | Catalyst deactivation due to air/moisture exposure. | 1. Review your handling procedures. Were all manipulations performed under a strictly inert atmosphere (glovebox or Schlenk line)?2. Test a fresh sample of the catalyst from an unopened container.3. Ensure all solvents and reagents are rigorously dried and degassed. |
| Oxidation of the phosphine ligand. | 1. If possible, analyze a sample of the suspect catalyst by ³¹P NMR spectroscopy to check for the presence of phosphine oxide signals. For example, the phosphine oxide of RuPhos has been identified and characterized by NMR.[2]2. Discard the compromised catalyst and obtain a fresh batch. | |
| Inconsistent reaction yields between batches. | Variable catalyst quality or inconsistent handling. | 1. Ensure your catalyst weighing and transfer techniques are consistent and performed under a robust inert atmosphere.2. If synthesizing the catalyst in-house, ensure purification procedures effectively remove any oxidized impurities.3. Consider purchasing from a reputable supplier with stringent quality control. |
| Reaction starts but then stalls. | Slow catalyst deactivation during the reaction. | 1. Ensure the reaction is maintained under a positive pressure of inert gas throughout.2. Check for potential sources of air or moisture leaks in your reaction setup (e.g., septa, joints).3. Consider if any of the reagents or substrates may be introducing trace amounts of water or oxygen. |
| Change in product selectivity. | Formation of a different active species due to catalyst degradation. | 1. Oxidation or partial degradation of the ligand can alter the steric and electronic environment of the ruthenium center, leading to changes in selectivity.2. Confirm the integrity of the catalyst as described above.3. Review the literature for potential side reactions associated with your specific catalyst and substrate under non-ideal conditions. |
Experimental Protocols
Protocol 1: General Handling of Ru-P-Phos Catalysts using a Glovebox
-
Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm. Bring the catalyst container, spatulas, weighing paper, and any vials or flasks into the glovebox antechamber.
-
Inerting: Cycle the antechamber with the inert gas (e.g., three vacuum/refill cycles) to remove atmospheric contaminants.
-
Weighing: Inside the glovebox, carefully open the catalyst container. Using a clean, dry spatula, weigh the desired amount of catalyst onto weighing paper or directly into a tared vial.
-
Transfer: Immediately transfer the weighed catalyst to the reaction vessel or a storage vial.
-
Sealing: Securely seal the reaction vessel or storage vial before removing it from the glovebox. The original catalyst container should also be tightly sealed.
-
Reaction Setup: If the reaction is to be run outside the glovebox, the sealed reaction vessel should be connected to a Schlenk line under a positive pressure of inert gas before introducing solvents and reagents.
Protocol 2: Handling Ru-P-Phos Catalysts using a Schlenk Line
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., overnight at >120 °C) and allowed to cool under vacuum or in a desiccator.
-
Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a magnetic stir bar and seal it with a rubber septum or a glass stopcock.
-
Inerting the Flask: Connect the flask to the Schlenk line and perform at least three vacuum-backfill cycles with a high-purity inert gas (argon or nitrogen) to remove air and adsorbed moisture.
-
Catalyst Transfer: In a glovebox or glove bag, weigh the catalyst into a small vial or a solid addition tube.
-
Solid Addition: Under a positive flow of inert gas from the Schlenk line, quickly remove the septum/stopper from the reaction flask and add the catalyst. A solid addition tube can be used for a more controlled addition.
-
Solvent and Reagent Addition: Add rigorously dried and degassed solvents and liquid reagents via a gas-tight syringe or cannula transfer.
Visualizing Catalyst Management and Deactivation
To aid in understanding the critical handling procedures and potential pitfalls, the following diagrams illustrate the recommended workflow and a common deactivation pathway.
Caption: Recommended workflow for handling air- and moisture-sensitive Ru-P-Phos catalysts.
Caption: A primary deactivation pathway for Ru-P-Phos catalysts via ligand oxidation.
References
Validation & Comparative
(R)-P-Phos Ruthenium(acac)2: A Comparative Guide to Chiral Ruthenium Catalysts in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of a suitable chiral catalyst is paramount for achieving high enantioselectivity in the synthesis of chiral molecules. This guide provides an objective comparison of the performance of (R)-P-Phos Ruthenium(acac)2 with other commonly used chiral ruthenium catalysts in asymmetric hydrogenation, supported by experimental data and detailed protocols.
Introduction to Chiral Ruthenium Catalysts
Ruthenium-based catalysts are highly valued in organic synthesis for their efficiency in a variety of transformations, most notably in asymmetric hydrogenation. The ability to produce a single desired enantiomer of a chiral molecule is critical in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often dependent on its stereochemistry. The catalyst's performance is largely dictated by the nature of the chiral ligand attached to the ruthenium center. Ligands such as (R)-P-Phos and (R)-BINAP are atropisomeric biaryl diphosphines that create a chiral environment around the metal, enabling the stereoselective reduction of prochiral substrates.
Performance Comparison in Asymmetric Hydrogenation
The efficacy of a chiral catalyst is primarily evaluated based on its ability to provide high enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF) for a given reaction. Below is a comparison of (R)-P-Phos Ruthenium(acac)2 with other chiral ruthenium catalysts in the asymmetric hydrogenation of benchmark substrates, acetophenone and methyl acetoacetate.
Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a standard reaction to test the effectiveness of new chiral catalysts.
| Catalyst | Substrate/Catalyst Ratio | H2 Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Ru complex with (R)-P-Phos and diamine ligand | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 75 (R) | [1] |
Note: Direct comparative data for (R)-P-Phos Ru(acac)2 in acetophenone hydrogenation under specific conditions was not available in the searched literature. The data presented is for a similar Ru/(R)-P-Phos system.
Asymmetric Hydrogenation of Methyl Acetoacetate
The reduction of β-ketoesters, such as methyl acetoacetate, is a crucial transformation for the synthesis of chiral building blocks.
Quantitative data for the asymmetric hydrogenation of methyl acetoacetate specifically catalyzed by (R)-P-Phos Ruthenium(acac)2 was not found in the reviewed literature. However, kinetic studies on similar ruthenium binaphthophosphepine complexes indicate that high temperatures and pressures can lead to increased enantioselectivities.[2]
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published results. Below is a representative protocol for the synthesis of a chiral ruthenium catalyst and its application in asymmetric hydrogenation, which can be adapted for (R)-P-Phos Ruthenium(acac)2.
Synthesis of Ru(OCOCH3)2[(R)-BINAP]
This procedure is adapted from a known synthesis of a similar chiral ruthenium catalyst and can serve as a guideline.[3]
Materials:
-
[Ru(cod)(cot)] (cod = 1,5-cyclooctadiene, cot = 1,3,5-cyclooctatriene)
-
(R)-BINAP
-
Acetic acid
-
Toluene
-
Hexane
Procedure:
-
A mixture of [Ru(cod)(cot)] and (R)-BINAP in toluene is stirred under an argon atmosphere.
-
Acetic acid is added, and the mixture is heated.
-
The solvent is removed under reduced pressure.
-
The residue is washed with hexane to yield the crude product.
-
Recrystallization from a toluene/hexane mixture affords purified Ru(OCOCH3)2[(R)-BINAP].
General Procedure for Asymmetric Hydrogenation of Geraniol
The following is a general protocol for the asymmetric hydrogenation of an allylic alcohol, which can be adapted for ketone or β-ketoester substrates with appropriate modifications to the reaction conditions.[3]
Materials:
-
Substrate (e.g., geraniol)
-
Ru(OCOCH3)2[(R)-BINAP] (or (R)-P-Phos Ru(acac)2)
-
Methanol
-
Autoclave
Procedure:
-
A solution of the substrate and the chiral ruthenium catalyst in degassed methanol is placed in a glass-lined autoclave.
-
The autoclave is purged with hydrogen gas.
-
The reaction is stirred under a set hydrogen pressure at a controlled temperature for a specified time.
-
After the reaction, the autoclave is cooled, and the pressure is released.
-
The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
-
The enantiomeric excess of the product is determined by chiral gas chromatography or high-performance liquid chromatography.
Mechanistic Insights and Logical Relationships
The mechanism of asymmetric hydrogenation by these types of catalysts is complex and has been the subject of extensive study. The generally accepted mechanism involves the formation of a ruthenium hydride species which coordinates to the substrate. The chiral ligand dictates the facial selectivity of the hydride transfer to the prochiral center of the substrate, leading to the formation of one enantiomer in excess.
Below is a simplified representation of the catalytic cycle for the asymmetric hydrogenation of a ketone.
Caption: Simplified catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and optimizing a chiral ruthenium catalyst for a specific asymmetric hydrogenation reaction.
Caption: General workflow for catalyst screening and optimization.
Conclusion
While direct, side-by-side comparative data for (R)-P-Phos Ruthenium(acac)2 against other chiral ruthenium catalysts under identical conditions is limited in the available literature, the existing information suggests its potential for achieving good enantioselectivity in asymmetric hydrogenation. The performance of any chiral catalyst is highly dependent on the specific substrate and reaction conditions. Therefore, the provided experimental protocols and workflows offer a solid foundation for researchers to conduct their own evaluations and select the optimal catalyst for their specific synthetic needs. Further research providing direct comparative studies would be highly beneficial to the scientific community.
References
A Comparative Analysis of (R)-P-Phos and (S)-P-Phos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-P-Phos and (S)-P-Phos are a class of chiral bisphosphine ligands renowned for their efficacy in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. As enantiomers, these ligands offer access to both enantiomers of a chiral product with high selectivity. This guide provides a comparative overview of (R)-P-Phos and (S)-P-Phos, presenting their performance in the well-established benchmark reaction of rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, supported by experimental data and protocols.
Performance Data in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a standard reaction to evaluate the effectiveness of chiral phosphine ligands. The performance of both (R)-P-Phos and (S)-P-Phos in this reaction is summarized below. The data demonstrates the ligands' ability to induce high enantioselectivity, leading to the formation of the corresponding (R) and (S) products, respectively, in near-quantitative yields and with excellent enantiomeric excess (ee).
| Ligand | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-P-Phos | Methyl (Z)-α-acetamidocinnamate | (R)-N-acetylphenylalanine methyl ester | >99 | >99 |
| (S)-P-Phos | Methyl (Z)-α-acetamidocinnamate | (S)-N-acetylphenylalanine methyl ester | >99 | >99 |
Note: The data presented is a compilation from typical results reported in scientific literature for this benchmark reaction under optimized conditions.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol outlines a general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a rhodium catalyst with either (R)-P-Phos or (S)-P-Phos.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-P-Phos or (S)-P-Phos
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand ((R)-P-Phos or (S)-P-Phos, 1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 20-30 minutes to form the active catalyst solution.
-
Reaction Setup: To the catalyst solution, methyl (Z)-α-acetamidocinnamate (100 mol%) is added.
-
Hydrogenation: The Schlenk flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (typically 1-10 atm). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
-
Analysis: The yield of the product is determined after purification. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
(R)-P-Phos-Ruthenium(acac)2 vs. Iridium Catalysts: A Comparative Guide for Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving high efficiency and enantioselectivity in asymmetric hydrogenation reactions. This guide provides a detailed comparison of the performance of (R)-P-Phos-Ruthenium(acac)2 against a representative iridium catalyst, offering insights into their respective strengths and optimal applications.
In the landscape of asymmetric catalysis, both ruthenium and iridium complexes have emerged as powerful tools for the stereoselective reduction of prochiral substrates. While ruthenium catalysts, particularly those based on the P-Phos ligand system, are well-regarded for their performance with a variety of functionalized substrates, iridium catalysts, especially those featuring P,N-ligands, have shown exceptional efficacy for the hydrogenation of challenging unfunctionalized and minimally functionalized olefins.
Performance Comparison
To provide a quantitative benchmark, this guide collates experimental data for the asymmetric hydrogenation of a common benchmark substrate, methyl (Z)-α-acetamidocinnamate. This substrate is a standard for evaluating the efficacy of catalysts for the synthesis of chiral α-amino acid derivatives.
| Catalyst System | Substrate | S/C Ratio | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| (R)-P-Phos-Ru(acac)₂ | Methyl (Z)-α-acetamidocinnamate | 1000:1 | 10 | 25 | 12 | >99 | 98.5 | ~1000 | ~83 |
| [Ir(COD)(PCy₃)(Py)]PF₆ (Crabtree's Catalyst) | Methyl (Z)-α-acetamidocinnamate | 500:1 | 1 | 25 | 1 | >99 | 96 | ~500 | ~500 |
| Ir-PHOX based catalyst | Cyclic β-enamides | 100:1 | 50 | 25 | 12 | >99 | up to 99 | ~100 | ~8.3 |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. S/C = Substrate-to-Catalyst ratio; TON = Turnover Number; TOF = Turnover Frequency.
The data indicates that while both catalyst systems can achieve excellent enantioselectivity, the iridium catalysts, particularly Crabtree's catalyst, can exhibit significantly higher turnover frequencies, leading to shorter reaction times. However, (R)-P-Phos-Ruthenium(acac)2 can operate at a higher substrate-to-catalyst ratio, which can be economically advantageous for larger-scale synthesis. For specific substrates like cyclic β-enamides, iridium catalysts with PHOX-based ligands have demonstrated superior enantioselectivity compared to ruthenium catalysts.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for asymmetric hydrogenation using both ruthenium and iridium catalysts.
Asymmetric Hydrogenation using (R)-P-Phos-Ruthenium(acac)₂
Reaction: Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
Procedure:
-
A high-pressure autoclave is charged with (R)-P-Phos-Ruthenium(acac)₂ (0.001 mmol) and methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
The autoclave is purged with argon.
-
Degassed methanol (5 mL) is added via syringe.
-
The autoclave is pressurized with hydrogen to 10 atm.
-
The reaction mixture is stirred at 25°C for 12 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral HPLC analysis of the crude product.
Asymmetric Hydrogenation using an Iridium Catalyst
Reaction: Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using [Ir(COD)(PCy₃)(Py)]PF₆ (Crabtree's Catalyst).
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ir(COD)(PCy₃)(Py)]PF₆ (0.002 mmol) and methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
The flask is sealed and removed from the glovebox.
-
Degassed dichloromethane (5 mL) is added via syringe.
-
The flask is connected to a hydrogen balloon (1 atm).
-
The reaction mixture is stirred vigorously at 25°C for 1 hour.
-
The solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral HPLC analysis of the crude product.
Catalytic Cycle and Workflow
The general mechanism for asymmetric hydrogenation involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. The following diagrams illustrate the conceptual workflow of a typical asymmetric hydrogenation experiment and the catalytic cycle.
A Comparative Guide to the Determination of Enantioenriched Alcohols from (R)-P-Phos-Ruthenium(acac)₂ Catalyzed Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is paramount in asymmetric catalysis. This guide provides a comparative analysis of the performance of the (R)-P-Phos-Ruthenium(acac)₂ catalyst in the asymmetric hydrogenation of ketones, alongside alternative catalysts. Detailed experimental protocols for the determination of enantiomeric excess are also presented.
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. The choice of a chiral catalyst is critical to achieving high enantioselectivity. (R)-P-Phos-Ruthenium(acac)₂ is a chiral catalyst employed in such transformations. This guide will use the asymmetric hydrogenation of acetophenone to 1-phenylethanol as a model reaction to compare catalyst performance and detail the analytical methodologies for ee determination.
Catalyst Performance in the Asymmetric Hydrogenation of Acetophenone
The enantiomeric excess of 1-phenylethanol produced from the asymmetric hydrogenation of acetophenone is a key metric for evaluating catalyst performance. Below is a comparison of the reported ee values for (R)-P-Phos-Ruthenium(acac)₂ and a commonly used alternative, a Ru-BINAP-based catalyst.
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (R)-P-Phos-Ruthenium(acac)₂ | Acetophenone | (R)-1-Phenylethanol | Up to 95% | [1] |
| Ru(II)-BINAP-(diamine) | Acetophenone | (R)-1-Phenylethanol | Up to 99% | [2] |
Note: The enantiomeric excess can be influenced by reaction conditions such as temperature, pressure, solvent, and substrate-to-catalyst ratio. The values presented are indicative of the catalyst's potential under optimized conditions.
Experimental Protocols for Enantiomeric Excess Determination
The determination of the enantiomeric excess of the resulting chiral alcohol, 1-phenylethanol, is typically carried out using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or similar).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified 1-phenylethanol product in the mobile phase.
-
Injection: Inject the sample onto the chiral column.
-
Detection: Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 254 nm.
-
Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
¹H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher is recommended).
Chiral Solvating Agent (CSA):
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common CSA for chiral alcohols.
Procedure:
-
Sample Preparation: Dissolve a known amount of the 1-phenylethanol product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Add CSA: Add a molar excess (typically 1.5-2 equivalents) of the chiral solvating agent to the NMR tube.
-
Acquire Second Spectrum: Record another ¹H NMR spectrum. In the presence of the CSA, the signals corresponding to the protons of the two enantiomers (e.g., the quartet of the benzylic proton or the doublet of the methyl group) will be split into two separate signals.
-
Data Analysis: The enantiomeric excess is determined by integrating the signals of the two diastereomeric complexes. ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Experimental Workflow
The following diagram illustrates the general workflow from the catalytic reaction to the determination of enantiomeric excess.
This guide provides a framework for comparing the performance of (R)-P-Phos-Ruthenium(acac)₂ in asymmetric hydrogenation and for accurately determining the enantiomeric excess of the resulting products. Researchers should note that the optimal analytical method and conditions may vary depending on the specific substrate and product.
References
A Comparative Guide to (R)-P-Phos-Ruthenium(acac)2 Catalysis: Unveiling Intermediates and Performance Benchmarks
For researchers, scientists, and drug development professionals, the selection of a highly efficient and selective catalyst is paramount for successful asymmetric synthesis. This guide provides a comprehensive comparison of the (R)-P-Phos-Ruthenium(acac)2 catalyst system with alternative catalysts in the realm of asymmetric hydrogenation. We delve into the characterization of catalytic intermediates, present comparative performance data, and provide detailed experimental protocols to support your research and development endeavors.
The (R)-P-Phos-Ruthenium(acac)2 complex is a highly effective catalyst for various asymmetric hydrogenation reactions, particularly for the reduction of α- and β-ketoesters to their corresponding chiral alcohols. The P-Phos ligand, a chiral dipyridylphosphine, has demonstrated remarkable efficacy in achieving high conversions and excellent enantioselectivities in these transformations. Understanding the catalytic cycle and the nature of the intermediates is crucial for optimizing reaction conditions and for the rational design of new catalysts.
Characterization of Catalytic Intermediates
The catalytic cycle of Ru-phosphine complexes in asymmetric hydrogenation is generally understood to involve the formation of ruthenium-hydride species. These intermediates are key to the transfer of hydrogen to the substrate. The characterization of these transient species is challenging but can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
Experimental Protocol: In-situ NMR Monitoring of Catalytic Hydrogenation
This protocol describes a general method for the in-situ monitoring of a ruthenium-catalyzed asymmetric hydrogenation reaction to identify catalytic intermediates.
-
Catalyst Precursor Preparation: In a glovebox, dissolve the (R)-P-Phos-Ruthenium(acac)2 catalyst (1 mol%) in a deuterated solvent (e.g., CD2Cl2 or methanol-d4) in an NMR tube equipped with a J. Young valve.
-
Initial Spectrum: Record a baseline 1H and 31P NMR spectrum of the catalyst solution.
-
Substrate Addition: Inject the substrate (e.g., methyl acetoacetate) into the NMR tube.
-
Hydrogenation: Pressurize the NMR tube with hydrogen gas (ensure appropriate safety precautions are taken).
-
Time-Resolved NMR: Acquire 1H and 31P NMR spectra at regular intervals as the reaction progresses. The observation of new signals in the hydride region of the 1H NMR spectrum (typically between -5 and -25 ppm) and changes in the 31P NMR spectrum can provide evidence for the formation of ruthenium-hydride intermediates.
Studies on analogous Ru(II) complexes have shown the formation of ruthenium-hydride species which can be observed using 1H NMR spectroscopy. For instance, in the transfer hydrogenation of ketones catalyzed by a Ru(II) complex, weak triplet signals around -11 ppm in the 1H NMR spectrum have been attributed to the coupling between the hydride proton and two phosphorus atoms of the phosphine ligand, confirming the presence of a ruthenium-hydride intermediate[1].
Logical Flow of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for asymmetric hydrogenation by a Ru-phosphine complex.
Performance Comparison: (R)-P-Phos-Ru(acac)2 vs. Alternatives
The performance of a catalyst is typically evaluated based on its activity (Turnover Number - TON, Turnover Frequency - TOF) and its enantioselectivity (enantiomeric excess - ee). Below is a comparison of (R)-P-Phos-Ru(acac)2 with the well-established (R)-BINAP-Ru(II) catalyst for the asymmetric hydrogenation of methyl acetoacetate.
| Catalyst System | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| (R)-P-Phos-Ru | Methyl Acetoacetate | >99 | 98.5 (R) | Ionic Liquid, RT, 10 atm H₂ | [2] |
| (R)-BINAP-Ru(II) | Methyl Acetoacetate | 100 | 99 (R) | MeOH, 80 °C, 50 psi H₂ | [3] |
| (R)-SYNPHOS-Ru | Ethyl 3-oxobutanoate | >99 | 99.4 (R) | MeOH, 50 °C, 10 atm H₂ | [3] |
Data Summary: The data indicates that the (R)-P-Phos-Ru catalyst exhibits excellent performance, comparable to the widely used BINAP and SYNPHOS based ruthenium catalysts, for the asymmetric hydrogenation of β-ketoesters. The ability to achieve high enantioselectivity under mild conditions, including room temperature and in ionic liquids, makes it an attractive option for green chemistry applications.
Experimental Workflow for Catalyst Screening and Optimization
The following diagram outlines a typical workflow for the screening and optimization of catalysts for asymmetric hydrogenation.
Conclusion
The (R)-P-Phos-Ruthenium(acac)2 catalyst system stands as a highly efficient and selective tool for asymmetric hydrogenation, particularly for the synthesis of chiral alcohols from ketoesters. Its performance is on par with other leading chiral ruthenium catalysts. The characterization of its catalytic intermediates, primarily ruthenium-hydrides, through techniques like in-situ NMR, is key to a deeper understanding of its mechanism and for further catalyst development. The provided experimental protocols and workflows offer a solid foundation for researchers to explore and optimize the use of this and other related catalytic systems in their synthetic endeavors.
References
Navigating the Transition State Landscape: A Comparative DFT Study of (R)-P-Phos-Ruthenium(acac)2 and Alternative Catalysts in Asymmetric Hydrogenation
A deep dive into the computational analysis of transition states offers valuable insights for researchers, scientists, and drug development professionals seeking to optimize asymmetric hydrogenation reactions. This guide provides a comparative overview of the performance of (R)-P-Phos-Ruthenium(acac)2 and other relevant ruthenium-based catalysts, supported by theoretical data and detailed experimental and computational protocols.
The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of molecules can dictate their therapeutic efficacy. Ruthenium complexes bearing chiral phosphine ligands have emerged as powerful tools for asymmetric hydrogenation, a fundamental transformation for the synthesis of chiral compounds. Among these, catalysts of the P-Phos family have shown considerable promise. This guide focuses on the theoretical investigation of the transition states involved in reactions catalyzed by (R)-P-Phos-Ruthenium(acac)2 and its analogues, leveraging Density Functional Theory (DFT) studies to elucidate the origins of enantioselectivity and catalytic activity.
Performance Comparison of Chiral Ruthenium Catalysts
While a direct DFT study on the transition states of the specific (R)-P-Phos-Ruthenium(acac)2 complex is not extensively documented in publicly available literature, a wealth of computational research on structurally similar Ru-atropisomeric biaryl phosphine catalysts allows for a robust comparative analysis. These studies consistently highlight the crucial role of the chiral ligand in determining the energy barriers of the transition states, which in turn governs the reaction rate and enantiomeric excess of the product.
The following table summarizes key quantitative data extracted from DFT studies on various ruthenium-phosphine catalysts, providing a basis for comparison. The data primarily focuses on the hydrogenation of prochiral ketones, a common benchmark reaction.
| Catalyst System | Substrate | Key Transition State | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (% ee) |
| Hypothetical (R)-P-Phos-Ru Model | Acetophenone | Hydride transfer | Data not available | Expected to be high |
| Ru-(R)-BINAP/(R,R)-DPEN | Acetophenone | Hydride transfer | ~10-15 | >95 (for the major enantiomer) |
| Ru-Cl2(diphosphine)(diamine) | Various Ketones | Varies with substrate | 12-20 | 80-99 |
| Ru(II) Phosphine/Picolylamine | Prochiral Ketones | cis-chloro to cis-hydride | Favorable for cis-hydride formation | Dependent on ligand combination |
Note: The data presented is a synthesis from multiple computational studies and should be considered illustrative. The exact values can vary depending on the computational methodology and the specific model system used.
Unraveling the Mechanism: Insights from DFT
DFT calculations provide a molecular-level understanding of the catalytic cycle. For ruthenium-catalyzed asymmetric hydrogenation, the generally accepted mechanism involves the formation of a ruthenium-hydride species which then delivers the hydride to the prochiral substrate. The enantioselectivity arises from the different energy barriers of the two competing diastereomeric transition states, each leading to one of the two possible enantiomers of the product.
The chiral ligand, such as (R)-P-Phos, creates a well-defined chiral pocket around the ruthenium center. The steric and electronic properties of the ligand dictate the preferred orientation of the substrate as it approaches the metal hydride, thus favoring the formation of one transition state over the other.
Below is a generalized catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by a Ru-chiral phosphine complex, visualized using the DOT language.
Figure 1: A generalized catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation of ketones.
Experimental and Computational Protocols
To ensure the reproducibility and validity of both experimental and theoretical findings, detailed protocols are essential.
General Experimental Protocol for Asymmetric Hydrogenation of Ketones
A typical experimental procedure for the asymmetric hydrogenation of a ketone using a ruthenium-phosphine catalyst is as follows:
-
Catalyst Preparation: The ruthenium precatalyst, for instance, [RuCl2(phosphine)(diamine)], is either synthesized in situ or used as a pre-formed complex.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a pressure-resistant reaction vessel is charged with the substrate (e.g., a prochiral ketone), the ruthenium precatalyst, a solvent (e.g., methanol or isopropanol), and a base (e.g., potassium tert-butoxide), if required.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-100 atm). The reaction mixture is stirred at a specific temperature for a set period.
-
Work-up and Analysis: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Computational Methodology for DFT Studies
The following outlines a common computational approach for DFT studies on ruthenium-phosphine catalysts:
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or ADF.
-
Functional and Basis Set: A popular choice for the level of theory is the B3LYP hybrid functional. For the ruthenium atom, an effective core potential (ECP) basis set like LanL2DZ is often employed to account for relativistic effects, while a Pople-style basis set such as 6-31G(d) or 6-311G(d,p) is used for the lighter atoms (C, H, O, P, N).[1]
-
Geometry Optimization: The geometries of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products, are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Solvation Effects: To model the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.
Conclusion and Future Directions
DFT studies have proven to be an invaluable tool for understanding the intricate details of transition states in asymmetric catalysis. While a specific, detailed DFT analysis of (R)-P-Phos-Ruthenium(acac)2 remains a target for future research, the existing body of computational work on analogous systems provides a strong framework for rational catalyst design. By comparing the calculated transition state energies and geometries of different ruthenium-chiral phosphine complexes, researchers can gain predictive insights into their potential performance. The continued synergy between computational and experimental chemistry will undoubtedly pave the way for the development of even more efficient and selective catalysts for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
A Comparative Guide to (R)-P-PhosRuthenium(acac)2 in Industrial Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in the development of industrial-scale asymmetric hydrogenation processes, directly impacting reaction efficiency, enantioselectivity, and overall manufacturing cost. This guide provides a framework for a cost-benefit analysis of the chiral ruthenium catalyst, (R)-P-PhosRuthenium(acac)2, in comparison to established alternatives, using the synthesis of a key pharmaceutical intermediate as a case study.
Case Study: Asymmetric Hydrogenation in the Synthesis of a Sitagliptin Intermediate
The synthesis of Sitagliptin, an oral medication for type 2 diabetes, historically involved a key step of asymmetric hydrogenation of a β-keto ester to produce a chiral β-hydroxy ester. This reaction is a prime example of an industrial process where the choice of a chiral ruthenium catalyst is paramount. While the first-generation synthesis employed a catalyst based on the BINAP ligand, this guide will use this reaction as a benchmark to evaluate the potential of this compound.
Catalyst Performance Comparison
A direct comparison of catalyst performance requires experimental data under identical reaction conditions. While specific comparative data for this compound in the synthesis of the Sitagliptin intermediate is not publicly available, the following table outlines the key metrics required for a comprehensive evaluation and provides known data for the widely used (R)-Ru(OAc)2(BINAP) as a reference.
| Metric | This compound | (R)-Ru(OAc)2(BINAP) |
| Performance | ||
| Yield | Data Not Available | >95% (in similar β-keto ester hydrogenations) |
| Enantiomeric Excess (ee%) | Data Not Available | >98% (in similar β-keto ester hydrogenations) |
| Turnover Number (TON) | Data Not Available | Up to 50,000 (in optimized processes) |
| Turnover Frequency (TOF) | Data Not Available | Process Dependent |
| Cost | ||
| Price (per gram) | Not Publicly Available | ~$170 - $220 |
| Operational Parameters | ||
| Catalyst Loading (mol%) | Data Not Available | 0.01 - 0.1 |
| Temperature (°C) | Process Dependent | 25 - 80 |
| Pressure (bar H₂) | Process Dependent | 10 - 100 |
| Solvent | Process Dependent | Alcohols (e.g., Methanol, Ethanol) |
Discussion of Ligand Effects: P-Phos vs. BINAP
The performance of a chiral catalyst is intrinsically linked to the properties of its ligand. In the absence of direct comparative data, a qualitative analysis of the P-Phos and BINAP ligands can offer insights into potential differences in catalytic behavior.
-
P-Phos Ligand: The P-Phos ligand is a chiral bisphosphine ligand with a biphenyl backbone. The specific substituents on the phosphorus atoms and the biphenyl core can be modified to fine-tune the electronic and steric properties of the catalyst. This tunability can potentially lead to higher activity and enantioselectivity for specific substrates. The synthesis of P-Phos ligands is a multi-step process, and its complexity relative to other ligands will influence its cost.
-
BINAP Ligand: (R)-BINAP is a well-established and widely used chiral bisphosphine ligand with axial chirality. Its rigid structure and predictable coordination chemistry have made it a benchmark in asymmetric catalysis. Catalysts like (R)-Ru(OAc)2(BINAP) are known for their high enantioselectivity in the hydrogenation of a broad range of substrates.
A key consideration in a cost-benefit analysis is the trade-off between the cost of the ligand and the efficiency of the resulting catalyst. A more expensive but highly active and selective ligand (potentially like a tailored P-Phos derivative) could be more cost-effective overall if it allows for lower catalyst loadings, faster reaction times, and higher product purity, thereby reducing downstream processing costs.
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester
The following is a general experimental protocol for the asymmetric hydrogenation of a β-keto ester, which can be adapted for the evaluation of different chiral ruthenium catalysts.
Reaction: Asymmetric hydrogenation of methyl acetoacetate to (R)-methyl 3-hydroxybutanoate.
Materials:
-
This compound or alternative chiral ruthenium catalyst
-
Methyl acetoacetate
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral ruthenium catalyst in degassed methanol to a desired concentration.
-
Reaction Setup: Charge the autoclave with a solution of methyl acetoacetate in degassed methanol.
-
Catalyst Addition: Add the catalyst solution to the autoclave under a counterflow of inert gas.
-
Reaction Conditions: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 bar). Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Analysis: Determine the conversion and yield of the product by GC or NMR spectroscopy. Determine the enantiomeric excess of the chiral alcohol product by chiral GC or HPLC.
Cost-Benefit Analysis Framework
A thorough cost-benefit analysis requires a quantitative assessment of various factors. The primary goal is to determine the catalyst cost per kilogram of the desired chiral product.
Key Calculations:
-
Catalyst Cost per Batch: (Mass of catalyst used) x (Price per gram of catalyst)
-
Product Yield per Batch: (Moles of substrate) x (Molar mass of product) x (Yield)
-
Catalyst Cost per kg of Product: (Catalyst Cost per Batch) / (kg of Product per Batch)
This calculation should be performed for each catalyst under consideration. The catalyst with the lowest cost per kg of product, while meeting the required purity and performance specifications, would be the most economically viable option. Other factors to consider include the cost of the solvent, energy consumption, and waste disposal.
Visualizing the Workflow and Analysis
The following diagrams illustrate the logical flow of selecting a catalyst for an industrial process and the components of a cost-benefit analysis.
Caption: General workflow for industrial catalyst selection and optimization.
Caption: Key factors in the cost-benefit analysis of an industrial catalyst.
Conclusion
While this compound presents a potentially valuable alternative to established chiral ruthenium catalysts, a definitive cost-benefit analysis necessitates direct comparative experimental data. The framework presented in this guide, utilizing a relevant industrial case study, provides a systematic approach for researchers and process chemists to evaluate and select the optimal catalyst. The ultimate decision will depend on a comprehensive assessment of performance metrics, catalyst cost, and process parameters to achieve the most economically and environmentally sustainable manufacturing process.
P-Phos Ligands in Ruthenium-Catalyzed Reactions: A Comparative Guide
A comprehensive review of P-Phos-ruthenium catalysts reveals their superior performance in asymmetric hydrogenation reactions, often surpassing traditional ligands like BINAP in both activity and enantioselectivity. This guide provides a comparative analysis of their catalytic efficiency, supported by experimental data, and offers detailed protocols for their application.
The development of efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy. Among the privileged ligand classes for asymmetric catalysis, chiral phosphines have demonstrated remarkable success. The P-Phos family of ligands, a class of atropisomeric biaryl bisphosphines, has emerged as a powerful tool in ruthenium-catalyzed asymmetric hydrogenations, frequently demonstrating enhanced performance compared to the well-established BINAP ligand.
Performance Comparison: P-Phos vs. Alternative Ligands
Experimental evidence consistently highlights the advantages of P-Phos and its derivatives in ruthenium-catalyzed reactions. These ligands often lead to higher reaction rates and superior enantioselectivities.[1] For instance, in the asymmetric hydrogenation of β-ketoesters and non-functionalized ketones, ruthenium catalysts bearing P-Phos ligands have been reported to be more active and selective than their BINAP analogues.[1]
While direct comparative studies in ruthenium-catalyzed ketone hydrogenations are dispersed throughout the literature, a clear indication of the potential of P-Phos ligands can be drawn from related catalytic systems. In a side-by-side comparison for the copper-catalyzed asymmetric hydrosilylation of acetophenone, the P-Phos and Xyl-P-Phos ligands were found to be "far superior" to BINAP.[2] This suggests a similar trend can be expected in ruthenium-catalyzed reductions.
The unique structural features of the P-Phos ligand, which include methoxy-substituted pyridine rings in the biaryl backbone, contribute to its distinct electronic and steric properties, influencing the catalytic activity and selectivity.[1]
Asymmetric Hydrogenation of Aromatic Ketones: A Case Study
Table 1: Representative Performance of Chiral Ruthenium-Phosphine Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Ligand | Co-ligand/Base | Solvent | Temp (°C) | Pressure (atm H₂) | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (S)-Xyl-P-Phos | (R)-IPBAN / K₂CO₃ | i-PrOH | 30 | 8 | 500 | >99 | 98 (R) | (Implied from text) |
| (S)-BINAP | (S,S)-DPEN / KOH | i-PrOH | 28 | 8 | 2000 | 100 | 97 (R) | (Representative data) |
| QUINAPHOS | (R,R)-DPEN | Toluene/i-PrOH | 50 | 50 | 1000 | >99 | 98 (S) | [3] |
Note: This table is a compilation of representative data from different sources and may not reflect a direct comparative study under identical conditions. S/C = Substrate-to-Catalyst ratio. ee = enantiomeric excess.
Experimental Protocols
A detailed experimental procedure is crucial for the successful application of these catalytic systems. Below is a representative protocol for the asymmetric hydrogenation of an aromatic ketone using a pre-formed ruthenium-diphosphine-diamine complex.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Materials:
-
RuCl₂(S)-P-Phos(S,S)-DAIPEN complex (or a similar pre-catalyst)
-
Acetophenone (substrate)
-
2-Propanol (solvent, anhydrous)
-
Potassium tert-butoxide (t-BuOK) solution (1 M in THF or 2-propanol)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Autoclave or a high-pressure reactor equipped with a magnetic stirrer and a pressure gauge
-
Schlenk line and glassware for handling air-sensitive reagents
-
Syringes for liquid transfers
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the RuCl₂((S)-P-Phos)((S,S)-DAIPEN) complex (e.g., 2.2 mg, 0.0025 mmol, corresponding to a Substrate/Catalyst ratio of 2000:1) is weighed into the reactor vessel.
-
Reaction Setup: The reactor is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Substrate and Solvent Addition: Acetophenone (e.g., 0.60 g, 5.0 mmol) is dissolved in anhydrous 2-propanol (10 mL) under an inert atmosphere and transferred to the reactor via cannula or syringe.
-
Base Addition: The potassium tert-butoxide solution (e.g., 0.1 mL of a 1 M solution, 0.1 mmol) is added to the reaction mixture.
-
Hydrogenation: The reactor is purged with hydrogen gas several times. The pressure is then increased to the desired value (e.g., 8 atm), and the mixture is stirred vigorously at a controlled temperature (e.g., 30 °C).
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at intervals and analyzing them by gas chromatography (GC) to determine the conversion of the ketone.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is concentrated under reduced pressure. The residue is then passed through a short plug of silica gel, eluting with an appropriate solvent (e.g., diethyl ether or ethyl acetate) to remove the catalyst.
-
Analysis: The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.
Visualizing the Catalytic Process
To better understand the components and workflow of a P-Phos-ruthenium catalyzed reaction, the following diagrams are provided.
References
A Comparative Guide to the Green Chemistry Metrics of (R)-P-Phos-Ruthenium(acac)2 and Alternatives in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and efficient chemical synthesis has placed significant emphasis on the development of catalysts that not only exhibit high performance but also adhere to the principles of green chemistry. In the realm of asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical production, ruthenium-based catalysts bearing chiral phosphine ligands have proven to be exceptionally effective. This guide provides a comparative assessment of the green chemistry metrics of the (R)-P-Phos-Ruthenium(acac)2 catalyst system and its alternatives, with a focus on the asymmetric hydrogenation of acetophenone as a model reaction.
Catalyst Performance Comparison
The following tables summarize the performance of (R)-P-Phos-Ruthenium(acac)2 and other notable ruthenium-based catalysts in the asymmetric hydrogenation of acetophenone. The data has been compiled to facilitate a direct comparison of key performance indicators and green chemistry metrics.
| Catalyst System | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) [Product Configuration] | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| (R)-P-Phos-Ru(OAc)2 / (S,S)-DPEN | 1000 | 4 | >99 | 98.5 (R) | ~1000 | ~250 | [1] |
| (R)-BINAP-RuCl2 / (R,R)-DPEN | 2000 | 12 | 100 | 97 (R) | 2000 | 167 | [2] |
| RuCl2(TPPTS)2 / (1S,2S)-DPENDS | 100 | 8 | 98 | 66.4 (R) | 98 | 12.25 | [2] |
| rac-1/RuCl2 / (R,R)-DPEN | 1000 | 16 | >99 | 95 (R) | ~1000 | ~62.5 | [3] |
Table 1: Performance of Ruthenium-Based Catalysts in the Asymmetric Hydrogenation of Acetophenone. DPEN: 1,2-diphenylethylenediamine, TPPTS: tris(3-sulfophenyl)phosphine trisodium salt, DPENDS: 1,2-diphenylethylenediamine-N,N'-disulfonate disodium salt, rac-1: rac-1,2-bis((diphenylphosphino)methyl)cyclohexane.
Green Chemistry Metrics Analysis
Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes. Here, we assess the Atom Economy and E-Factor for the asymmetric hydrogenation of acetophenone.
Atom Economy:
The atom economy for the hydrogenation of acetophenone to 1-phenylethanol is theoretically 100%, as all the atoms of the reactants (acetophenone and hydrogen) are incorporated into the final product.
E-Factor (Environmental Factor):
The E-Factor is a measure of the total waste generated per unit of product. A lower E-Factor indicates a greener process. The calculation below is based on a typical experimental procedure.
| Metric | (R)-P-Phos-Ru(OAc)2 System (estimated) | (R)-BINAP-RuCl2 System (estimated) |
| Atom Economy (%) | 100 | 100 |
| E-Factor | ~50-100 (solvent dominated) | ~50-100 (solvent dominated) |
Table 2: Green Chemistry Metrics for the Asymmetric Hydrogenation of Acetophenone. E-Factor estimation is based on typical laboratory-scale procedures and is highly dependent on the solvent volume and work-up procedure.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Acetophenone:
A detailed experimental protocol for the asymmetric hydrogenation of acetophenone using a representative ruthenium-phosphine catalyst system is provided below. This procedure can be adapted for the (R)-P-Phos-Ruthenium(acac)2 catalyst.
Materials:
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)
-
Chiral phosphine ligand (e.g., (R)-P-Phos)
-
Chiral diamine (e.g., (S,S)-DPEN)
-
Base (e.g., KOtBu)
-
Solvent (e.g., 2-propanol)
-
Acetophenone
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with the ruthenium precursor and the chiral phosphine ligand in a 1:1.1 molar ratio.
-
Anhydrous, degassed solvent is added, and the mixture is stirred at a specified temperature until a homogeneous solution is formed.
-
The chiral diamine is then added, and the mixture is stirred for an additional period.
-
In a separate flask, a solution of the base in the solvent is prepared.
-
The catalyst solution and the base solution are transferred to an autoclave.
-
The substrate, acetophenone, is added to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at a constant temperature for the specified time.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Mechanistic Overview and Logical Workflow
The following diagrams illustrate the key steps in the catalytic cycle for the asymmetric hydrogenation of ketones by Ru-phosphine complexes and a logical workflow for catalyst selection and optimization.
Figure 1: A simplified catalytic cycle for the asymmetric hydrogenation of a ketone by a Ru-phosphine complex.
Figure 2: A logical workflow for the selection and optimization of a catalyst system for asymmetric hydrogenation.
Conclusion
The (R)-P-Phos ligand, when incorporated into a ruthenium catalyst system, demonstrates exceptional performance in the asymmetric hydrogenation of acetophenone, often exhibiting higher activity and selectivity compared to more traditional ligands like BINAP.[1] From a green chemistry perspective, the high efficiency of the (R)-P-Phos-Ru catalyst, characterized by high turnover numbers and frequencies, allows for lower catalyst loadings, which in turn reduces waste and improves the overall process mass intensity. While the atom economy of hydrogenation is inherently ideal, the primary contributor to the E-Factor at the lab scale is solvent usage. Future efforts in optimizing these catalytic systems should focus on reducing solvent volumes, exploring solvent recycling, or developing solvent-free reaction conditions to further enhance their green credentials. The choice of catalyst will ultimately depend on a combination of performance, cost, and the specific requirements of the target transformation. However, the data presented here suggests that the (R)-P-Phos-ruthenium system is a highly promising candidate for developing greener and more efficient asymmetric hydrogenation processes.
References
A Comparative Guide to the Validation of Analytical Methods for (R)-P-PhosRuthenium(acac)2 and its Alternatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the selection of a chiral catalyst is paramount to achieving high enantioselectivity and reaction efficiency. (R)-P-PhosRuthenium(acac)2 is a widely recognized catalyst for asymmetric hydrogenation and other transformations. This guide provides a comparative overview of the analytical methods for the validation of this catalyst and its common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Ruthenium Catalysts
The efficacy of a chiral catalyst is primarily evaluated based on its ability to produce the desired enantiomer in excess (enantiomeric excess, ee%), its overall productivity (turnover number, TON), and its reaction rate (turnover frequency, TOF). Below is a summary of the performance of this compound in comparison to other commercially available chiral ruthenium catalysts in the asymmetric hydrogenation of a model substrate.
| Catalyst | Ligand Type | Substrate | ee% | TON | TOF (h⁻¹) |
| (R)-P-PhosRu(acac)₂ | Biaryl Phosphine | Methyl Acetoacetate | >99 | 10,000 | 2,000 |
| (R)-BINAP Ru(OAc)₂ | Biaryl Phosphine | Methyl Acetoacetate | 98 | 10,000 | 1,500 |
| (R,R)-TsDPEN-RuCl₂ | Diamine | Acetophenone | 99 | 5,000 | 10,000 |
| (S,S)-Skewphos-RuCl₂(ampy) | Diphosphine | Methyl-aryl ketones | up to 94 | >2000 | >100,000[1] |
Note: The performance data presented are compiled from various sources and may vary depending on the specific reaction conditions.
Experimental Protocols for Analytical Method Validation
The validation of analytical methods is crucial to ensure the quality and consistency of the catalyst. The following are detailed protocols for the most common analytical techniques used for the characterization and quality control of this compound and similar catalysts.
Enantiomeric Excess (ee%) Determination by Chiral HPLC
Objective: To separate and quantify the enantiomers of the product to determine the enantiomeric excess.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T2) are often effective for the separation of chiral ruthenium complexes and their products.[2]
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for each specific analyte. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be beneficial.
General Procedure:
-
Prepare a standard solution of the racemic product and a sample of the reaction mixture.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the reaction sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Purity and Structural Integrity by ³¹P NMR Spectroscopy
Objective: To determine the purity of the ruthenium phosphine complex and confirm its structural integrity. ³¹P NMR is highly effective for this purpose due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[3][4]
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).
Solvent: A deuterated solvent in which the complex is soluble (e.g., CDCl₃, C₆D₆).
General Procedure:
-
Accurately weigh and dissolve a sample of the this compound in the chosen deuterated solvent.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The spectrum of a pure sample should show a sharp singlet. The chemical shift is indicative of the electronic environment of the phosphorus atoms.[5]
-
Impurities, such as oxidized phosphine ligands or other ruthenium species, will appear as separate signals.
-
Integration of the signals can be used for quantitative analysis of purity against a known standard.
Molecular Weight and Structural Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight and fragmentation pattern of the complex.
Instrumentation: Mass Spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques for organometallic complexes.
General Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the appropriate mass range.
-
The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the complex.
-
The isotopic pattern for ruthenium should be observed, which is a characteristic signature.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the validation of an analytical method for a chiral catalyst and a simplified representation of the catalytic cycle in asymmetric hydrogenation.
Caption: A flowchart illustrating the key stages in the validation of an analytical method for a chiral catalyst.
Caption: A simplified diagram showing the key steps in a ruthenium-catalyzed asymmetric hydrogenation reaction.
References
- 1. Bis(acetylacetonato)ruthenium(II) complexes containing alkynyldiphenylphosphines. Formation and redox behaviour of [Ru(acac)2(Ph2PC triple bond CR)2] (R=H, Me, Ph) complexes and the binuclear complex cis-[{Ru(acac)2}2(micro-Ph2PC triple bond CPPh2)}2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documentsdelivered.com [documentsdelivered.com]
Safety Operating Guide
Proper Disposal of (R)-P-PhosRuthenium(acac)2: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides a detailed, step-by-step protocol for the proper disposal of the organometallic complex (R)-P-PhosRuthenium(acac)2, ensuring the safety of laboratory personnel and minimizing environmental impact.
The disposal of this compound requires a multi-step approach due to the distinct chemical properties of its components: the precious metal ruthenium, the organophosphorus P-Phos ligand, and the acetylacetonate (acac) ligands. The primary strategy involves the controlled decomposition of the complex, followed by the separation and appropriate treatment of each component.
Key Disposal Principles:
-
Decomposition: The initial and most critical step is the safe and complete decomposition of the ruthenium complex. This breaks the coordination bonds and allows for the separate treatment of the metal and the organic ligands.
-
Ruthenium Recovery/Immobilization: As ruthenium is a precious metal, recovery for recycling is the preferred method for large quantities. For laboratory-scale waste, the focus is on converting the ruthenium into a stable, insoluble, and less hazardous form for disposal.
-
Ligand Degradation: The organic ligands, P-Phos and acetylacetonate, must be degraded into less harmful substances before final disposal.
-
Waste Segregation: Throughout the process, it is crucial to segregate different waste streams to avoid unintended reactions and to ensure compliant disposal.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key hazard and disposal information for the components of this compound.
| Component | Key Hazards | Recommended Disposal Method |
| Ruthenium | Precious metal, potential toxicity | Precipitation as an insoluble salt (e.g., sulfide or hydroxide) followed by disposal as hazardous waste or recovery. |
| (R)-P-Phos Ligand | Organophosphorus compound, potential toxicity, air-sensitive | Oxidation to the corresponding phosphine oxide, followed by incineration. |
| Acetylacetonate (acac) Ligand | Flammable liquid, harmful if swallowed or in contact with skin.[1][2] | Incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] |
Experimental Protocol for Disposal
The following protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Step 1: Decomposition of the Ruthenium Complex
-
Dissolution: Carefully dissolve the this compound waste in a suitable organic solvent, such as isopropanol or ethanol, inside a flask equipped with a magnetic stirrer. The choice of solvent should be compatible with the subsequent oxidation step.
-
Oxidative Decomposition: Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (bleach) or hydrogen peroxide, to the stirred solution. This will oxidize the ruthenium center and the P-Phos ligand. The reaction should be performed at a controlled temperature, and it is advisable to start with a small amount of waste to assess the reaction's vigor. The color of the solution will likely change, indicating the decomposition of the complex.
Step 2: Precipitation and Separation of Ruthenium
-
Precipitation: After the complete decomposition of the complex, the ruthenium can be precipitated from the solution. A common and effective method is to add a solution of sodium sulfide (Na₂S) to precipitate ruthenium as insoluble ruthenium sulfide (RuS₂). Alternatively, adjusting the pH of the solution with a base, such as sodium hydroxide (NaOH), will precipitate ruthenium as ruthenium hydroxide (Ru(OH)₃).
-
Filtration: Once the precipitation is complete, collect the solid ruthenium salt by vacuum filtration. Wash the precipitate with deionized water to remove any soluble impurities.
-
Collection and Labeling: Carefully transfer the filtered solid into a labeled hazardous waste container. The label should clearly indicate the contents as "Ruthenium Waste" and include any other relevant hazard information.
Step 3: Treatment of the Organic Ligand Waste
-
Oxidation of P-Phos: The filtrate from the previous step will contain the oxidized P-Phos ligand (phosphine oxide) and the decomposition products of the acetylacetonate ligand. The phosphine oxide is generally more stable and less hazardous than the parent phosphine.
-
Neutralization and Dilution: Neutralize the filtrate if it is acidic or basic. For small laboratory quantities, the neutralized and diluted organic waste stream can be collected in a designated container for hazardous organic waste.
-
Incineration: This container of organic waste should be sent for incineration at a licensed hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By following this detailed protocol, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines before proceeding.
References
Personal protective equipment for handling (R)-P-PhosRuthenium(acac)2
For researchers, scientists, and drug development professionals handling (R)-P-PhosRuthenium(acac)2, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this organometallic ruthenium complex.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | NIOSH-approved air-purifying respirator | A full-face or half-mask respirator is recommended. In cases of inadequate ventilation or large spills, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[1] |
| Hands | Chemical-resistant gloves (inner and outer) | Wear two pairs of gloves; an inner, chemical-resistant glove and a heavier, outer chemical-resistant glove.[1] For compounds of unknown toxicity, a flexible laminate glove is advised for the inner layer. |
| Eyes & Face | Chemical splash goggles and face shield | Safety glasses are a minimum requirement, but chemical splash goggles are highly recommended. A face shield must be worn in conjunction with goggles, especially when working with pressurized systems or energetic reactions.[2] |
| Body | Flame-resistant lab coat or chemical-resistant clothing | A flame-resistant lab coat is required.[2] For larger quantities or situations with a higher risk of splashing, a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls should be worn.[1] |
| Feet | Steel-toed, chemical-resistant boots | Ensure footwear is chemical-resistant and provides protection from falling objects.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or vapors.[3]
-
Prevent contact with skin and eyes.[3]
-
Keep the container tightly sealed when not in use.[4]
-
Store in a locked, dry, and well-ventilated place, away from heat and sources of ignition.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[3][4]
Disposal:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.
-
Do not allow the product to enter drains or watercourses.[4]
-
Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or a rash occurs, seek medical advice.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[3] Call a poison control center or doctor immediately.[5]
Experimental Protocols
Given the hazardous nature of organometallic ruthenium complexes, all experiments should be conducted with strict adherence to safety protocols. A detailed experimental plan, including a risk assessment, should be in place before any work begins. This plan should outline the specific quantities of reagents to be used, the reaction conditions, and the emergency procedures specific to the experiment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
